molecular formula C7H8ClNO2S B13146476 3-(Chloromethyl)-5-(methylsulfonyl)pyridine

3-(Chloromethyl)-5-(methylsulfonyl)pyridine

Cat. No.: B13146476
M. Wt: 205.66 g/mol
InChI Key: CKXUNTKIZIOMQV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(methylsulfonyl)pyridine is a high-value chemical intermediate primarily utilized in pharmaceutical research and development. Its molecular structure, which incorporates both a chloromethyl electrophilic site and an electron-withdrawing methylsulfonyl group, makes it a versatile building block for constructing more complex, biologically active molecules. This compound is of significant interest in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs), particularly those containing a pyridine core . The chloromethyl group is a reactive handle that readily undergoes nucleophilic substitution reactions, allowing researchers to tether the pyridine moiety to other molecular fragments, such as benzimidazoles . The methylsulfonyl group, being a strong electron-withdrawing substituent, can significantly influence the electron density and metabolic stability of the resulting compound. While exact applications for this specific isomer are an active area of research, its structural analogs are established as critical intermediates in the synthesis of proton pump inhibitors (PPIs) like Dexlansoprazole . As such, it serves as a key scaffold for developing new therapeutic agents and studying structure-activity relationships. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) prior to handling and employ all appropriate safety precautions.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

3-(chloromethyl)-5-methylsulfonylpyridine

InChI

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-2-6(3-8)4-9-5-7/h2,4-5H,3H2,1H3

InChI Key

CKXUNTKIZIOMQV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=CC(=C1)CCl

Origin of Product

United States

Foundational & Exploratory

3-(Chloromethyl)-5-(methylsulfonyl)pyridine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine, a pivotal heterocyclic building block in modern organic synthesis and drug discovery. The document elucidates its core chemical and physical properties, details established synthetic protocols, and explores its reactivity and principal applications. As a key intermediate, its utility is highlighted through its role in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to effectively utilize this versatile reagent.

Introduction to a Key Synthetic Intermediate

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] Within this class, 3-(Chloromethyl)-5-(methylsulfonyl)pyridine has emerged as a particularly valuable intermediate. Its structure incorporates two key functional groups: a reactive chloromethyl handle and an electron-withdrawing methylsulfonyl group. The chloromethyl group serves as a potent electrophile, ideal for nucleophilic substitution reactions, allowing for the facile introduction of the pyridine core into a target molecule.[3][4] The methylsulfonyl moiety significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the pharmacological profile of its derivatives. This unique combination of features makes it an indispensable precursor in the synthesis of various high-value compounds, including certain anti-inflammatory drugs and potential anticancer agents.[5][6]

Physicochemical Properties

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis, including planning for reaction conditions, purification, and storage. The key physicochemical data for 3-(Chloromethyl)-5-(methylsulfonyl)pyridine (CAS No: 222621-63-6) are summarized below.

PropertyValueSource
Molecular Formula C₇H₈ClNO₂SN/A
Molecular Weight 205.66 g/mol N/A
Appearance White to off-white solid[5]
Melting Point Not explicitly available in searched resultsN/A
Boiling Point Not availableN/A
Solubility Soluble in various organic solvents[5]
CAS Number 222621-63-6N/A

Note: Specific quantitative data like melting and boiling points are not consistently reported in the publicly available literature, reflecting its primary role as a reactive intermediate rather than an isolated final product.

Synthesis and Reaction Mechanisms

The synthesis of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine is not a trivial process and is often a key step in a larger synthetic sequence. The literature points towards multi-step pathways, often starting from more common pyridine derivatives.

General Synthetic Strategy

A common conceptual approach involves the construction of the substituted pyridine ring first, followed by the introduction or modification of the functional groups. For instance, a synthetic route might begin with a precursor like 3,5-lutidine (3,5-dimethylpyridine). The synthesis would then proceed through a sequence of oxidation and chlorination steps. One of the methyl groups is selectively oxidized to a carboxylic acid, then converted to an alcohol, and finally chlorinated to yield the chloromethyl group. The other methyl group is converted to the methylsulfonyl moiety via oxidation of a methylthio- precursor.[7]

Representative Synthetic Workflow

The following diagram illustrates a generalized, multi-step workflow for preparing a chloromethyl-sulfonyl pyridine derivative, based on common organic chemistry transformations.[7][8]

G cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction cluster_3 Step 4: Chlorination cluster_4 Step 5 & 6: Sulfonylation A 3,5-Dimethylpyridine B 5-Methylnicotinic Acid A->B KMnO₄ C Methyl 5-methylnicotinate B->C CH₃OH, H⁺ D (5-Methylpyridin-3-yl)methanol C->D e.g., LiAlH₄ E 3-(Chloromethyl)-5-methylpyridine D->E SOCl₂ F Target Intermediate E->F Multi-step oxidation of methyl group

Caption: Generalized workflow for synthesizing a substituted chloromethylpyridine.

Detailed Experimental Protocol: Chlorination of a Pyridyl-Methanol

This protocol describes the critical step of converting the hydroxymethyl group to the reactive chloromethyl group, a common transformation in the synthesis of such intermediates.[8]

Materials:

  • (5-(Methylsulfonyl)pyridin-3-yl)methanol (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.1 - 1.3 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve the (5-(Methylsulfonyl)pyridin-3-yl)methanol in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The rate of addition should be controlled to keep the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully cool the mixture back to room temperature.

  • Slowly and cautiously quench the reaction by pouring the mixture onto crushed ice or into a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl byproduct.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude 3-(Chloromethyl)-5-(methylsulfonyl)pyridine can be purified by recrystallization or column chromatography.

Causality and Trustworthiness: The use of thionyl chloride is a standard and reliable method for converting primary alcohols to alkyl chlorides.[8] Performing the reaction at low initial temperatures controls the exothermic reaction between the alcohol and SOCl₂. The final workup with a basic solution is crucial to neutralize the acidic byproducts, ensuring the stability of the product and safe handling. This self-validating protocol ensures that each step logically follows established chemical principles for a high-yield, high-purity outcome.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine stems from the predictable reactivity of its chloromethyl group.

Reactivity Profile

The chloromethyl group at the 3-position of the pyridine ring is a potent electrophilic site.[3] The carbon-chlorine bond is polarized, making the methylene carbon susceptible to attack by a wide range of nucleophiles. The electron-withdrawing nature of both the ring nitrogen and the 5-position methylsulfonyl group further enhances this electrophilicity.[3] Consequently, it readily undergoes Sₙ2 (nucleophilic substitution) reactions with amines, thiols, alcohols, and other nucleophiles, making it an excellent reagent for introducing the (5-(methylsulfonyl)pyridin-3-yl)methyl moiety.[3][4]

Key Application: Intermediate for Etoricoxib Synthesis

A prominent application of this chemical is as a key building block in some synthetic routes towards Etoricoxib.[5][9] Etoricoxib is a selective COX-2 inhibitor used for treating arthritis and pain.[5][10] In the synthesis, 3-(Chloromethyl)-5-(methylsulfonyl)pyridine or a similar precursor is used to construct the core bipyridine structure of the final drug molecule.[5][9]

The following diagram illustrates the logical connection of using this intermediate in a convergent synthesis strategy for a complex drug target like Etoricoxib.

G A Fragment A (e.g., Ketosulfone) C Condensation / Coupling Reaction A->C B Fragment B (Containing the 3-chloromethyl-5-sulfonylpyridine core) B->C D Etoricoxib (Final API) C->D Ring Formation / Cyclization

Caption: Role of the intermediate in a convergent drug synthesis pathway.

Spectroscopic Characterization

While detailed spectra are proprietary or found in specific research, the expected characteristics from NMR spectroscopy would be:

  • ¹H NMR: A characteristic singlet for the two methylene protons (CH₂) of the chloromethyl group, typically in the range of 4.5-5.0 ppm. A singlet for the three protons of the methylsulfonyl (SO₂CH₃) group would appear further downfield, likely around 3.0-3.5 ppm. The aromatic protons on the pyridine ring would appear as distinct signals in the aromatic region (7.5-9.0 ppm).

  • ¹³C NMR: The carbons of the pyridine ring would appear in the range of 120-165 ppm.[1] The methylene carbon of the chloromethyl group would be expected around 40-50 ppm, while the methyl carbon of the sulfonyl group would be in a similar region.

Safety and Handling

Chloromethylpyridine derivatives are reactive alkylating agents and must be handled with appropriate caution.[3]

  • Hazards: This compound class is generally classified as harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.[11][12][13]

  • Precautions: Always handle this compound in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

  • Storage: Due to its reactivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

3-(Chloromethyl)-5-(methylsulfonyl)pyridine stands out as a highly functionalized and reactive intermediate for advanced organic synthesis. Its well-defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable method for incorporating the substituted pyridine scaffold into complex molecules. Its role in the synthesis of important pharmaceuticals underscores its value to the drug development community. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its synthetic potential.

References

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Chloropyridines: The Versatile Scaffold at the Core of Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chloropyridines represent a class of heterocyclic compounds fundamental to the synthesis of a vast array of modern agrochemicals. Their intrinsic chemical properties—a combination of aromaticity, the electron-withdrawing nature of the ring nitrogen, and the reactivity of the carbon-chlorine bond—make them exceptionally versatile building blocks.[1][2] This guide provides an in-depth exploration of the role of chloropyridines in agrochemical synthesis, detailing the synthesis of key intermediates and their transformation into market-leading insecticides, herbicides, and fungicides. We will delve into the causality behind synthetic choices, present validated experimental protocols, and offer a clear visual representation of the chemical workflows that underpin this critical area of agricultural chemistry.

The Chloropyridine Core: A Foundation of Reactivity

The utility of the chloropyridine ring in agrochemical synthesis is rooted in its electronic structure. The nitrogen atom imparts a degree of electron deficiency to the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[3] The chlorine atoms act as effective leaving groups in these reactions, providing a reactive handle for introducing diverse functional groups and building molecular complexity.[1][4] This reactivity is particularly pronounced at the 2-, 4-, and 6-positions of the pyridine ring. Chemists leverage these principles to strategically construct the complex pharmacophores required for potent biological activity.

Furthermore, the pyridine ring itself is a bioisostere for other aromatic systems and can engage in crucial binding interactions with target enzymes or receptors in pests, weeds, and fungi.[5] The strategic placement of chlorine and other substituents on the ring allows for fine-tuning of a molecule's physicochemical properties, such as solubility, stability, and metabolic profile, which are critical for its performance as an agrochemical.[4]

Synthesis of Critical Chloropyridine Intermediates

The journey from simple precursors to complex agrochemicals begins with the synthesis of key chloropyridine intermediates. The efficiency and cost-effectiveness of these initial steps are paramount for industrial-scale production.

A foundational building block, 2-chloro-5-methylpyridine is the precursor to the indispensable intermediate 2-chloro-5-chloromethylpyridine (CCMP).[6] Several synthetic routes exist, often starting from 3-methylpyridine (β-picoline) or 2-amino-5-methylpyridine.[4][7]

Experimental Protocol 1: Synthesis of 2-Chloro-5-methylpyridine from 2-Amino-5-methylpyridine

This protocol is adapted from a patented method demonstrating a high-yield diazotization-chlorination reaction.[7]

  • Reaction Setup: In a four-hole flask, dissolve 10.8g (0.1 mol) of 2-amino-5-methylpyridine in 15g of concentrated hydrochloric acid (37%) at -5 °C.

  • Saturation: Introduce an excess of hydrogen chloride gas until the solution is saturated.

  • Reagent Addition: Using a peristaltic pump, add thionyl chloride (26.18 g/h) and nitrosonitric acid (12.6 g/h) at a controlled rate while maintaining the temperature at -5 °C.

  • Monitoring: Monitor the reaction progress using liquid chromatography.

  • Work-up and Isolation: Upon completion, neutralize the reaction mixture with a 40% potassium hydroxide solution. The mixture will separate into layers. Isolate the oil phase to obtain the 2-chloro-5-methylpyridine product.

ParameterValueReference
Starting Material2-Amino-5-methylpyridine[7]
Key ReagentsHCl, Thionyl Chloride, Nitrosonitric Acid[7]
Temperature-5 °C[7]
Purity99%[7]
Yield92.5%[7]
Table 1. Quantitative data for 2-Chloro-5-methylpyridine synthesis.

CCMP is arguably the most important chloropyridine intermediate for insecticide synthesis, forming the backbone of numerous neonicotinoids.[8][9] Its synthesis is typically achieved through the free-radical chlorination of 2-chloro-5-methylpyridine.

Workflow: Synthesis of CCMP from 2-Chloro-5-methylpyridine

A greener synthesis approach utilizes trichloroisocyanuric acid as the chlorinating agent, avoiding the use of gaseous chlorine.[8]

G CMP 2-Chloro-5-methylpyridine Reaction Reaction 80-200 °C CMP->Reaction TCCA Trichloroisocyanuric acid (Chlorinating Agent) TCCA->Reaction Initiator Initiator (Light or Chemical) Initiator->Reaction Filtration Filtration Reaction->Filtration CCMP 2-Chloro-5-chloromethylpyridine (CCMP) Filtration->CCMP

Caption: Green synthesis workflow for CCMP production.[8]

Application in Insecticide Synthesis: The Neonicotinoid Revolution

Chloropyridines are central to the synthesis of neonicotinoid insecticides, a class of systemic pesticides that target the nicotinic acetylcholine receptors (nAChRs) in insects.[5][10] The N-[(6-chloro-3-pyridinyl)methyl] substructure is the key pharmacophore responsible for the potent insecticidal activity of compounds like imidacloprid and acetamiprid.[9][11]

Imidacloprid is a widely used insecticide for controlling sucking insects and termites.[10] Its synthesis typically involves the condensation of CCMP with a suitable nitroiminoimidazolidine derivative.[10][12] An alternative route starts from 2,5-dichloropyridine.[13]

Experimental Protocol 2: Synthesis of Imidacloprid from CCMP

This protocol outlines the key condensation step.[10]

  • Reaction Setup: In a suitable reactor, prepare a solution of 2-nitroiminoimidazolidine in a solvent like acetonitrile with a base (e.g., potassium carbonate).

  • Addition of CCMP: Heat the mixture to reflux.

  • Condensation: Gradually add a stoichiometric amount of 2-chloro-5-chloromethylpyridine (CCMP) to the refluxing mixture.

  • Reaction: Maintain the reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Isolation: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product is then purified by recrystallization or chromatography to yield Imidacloprid.

G cluster_start Starting Materials CCMP 2-Chloro-5-chloromethylpyridine (CCMP) Condensation Condensation Reaction (Base, Solvent, Reflux) CCMP->Condensation Nitro 2-Nitroiminoimidazolidine Nitro->Condensation Workup Work-up & Purification (Filtration, Crystallization) Condensation->Workup Imidacloprid Imidacloprid Workup->Imidacloprid

Caption: Synthetic workflow for Imidacloprid from CCMP.[10]

Acetamiprid is another major neonicotinoid used against sap-feeding insects.[10] Its synthesis also relies on a chloropyridine core, reacting an N-substituted chloropyridinylmethyl amine intermediate with a cyano-containing compound.[10]

Experimental Protocol 3: Synthesis of Acetamiprid

This protocol is adapted from a patented two-step method starting from CCMP.[10]

  • Intermediate Synthesis: First, synthesize the intermediate N-(6-chloro-3-pyridylmethyl)methylamine by reacting CCMP with methylamine.

  • Reaction Setup: In a 500 mL reactor, charge 157.5 g of the intermediate N-(6-chloro-3-pyridylmethyl)methylamine and 100 g of ethanol.

  • Reagent Addition: Add 112 g of ethyl N-cyanoethanimideate to the reactor.

  • Reaction: Heat the mixture to 65 °C and maintain this temperature for 6-7 hours.

  • Work-up and Isolation: Cool the mixture to 0 °C. Allow the layers to separate. Filter the product, wash with saturated brine, and dry to obtain Acetamiprid.

ParameterValueReference
Key IntermediateN-(6-chloro-3-pyridylmethyl)methylamine[10]
Key ReagentEthyl N-cyanoethanimideate[10]
Temperature65 °C[10]
Reaction Time6-7 hours[10]
Table 2. Quantitative data for Acetamiprid synthesis.
Application in Herbicide Synthesis: Auxin Mimics and Beyond

Chloropyridines are integral to the synthesis of several important herbicides, particularly those in the pyridine-carboxylic acid class, which act as synthetic auxins.[14][15][16]

The synthesis of both the herbicide Triclopyr and the insecticide Chlorpyrifos highlights the versatility of a single chloropyridine intermediate: 3,5,6-trichloro-2-pyridinol (TC-P).[3][17] TC-P itself is synthesized via the selective alkaline hydrolysis of 2,3,5,6-tetrachloropyridine.[3]

Experimental Protocol 4: Synthesis of 3,5,6-Trichloro-2-pyridinol (TC-P)

This general procedure is based on industrial synthesis methods.[3][18]

  • Reaction Setup: In a high-pressure kettle, charge 2,3,5,6-tetrachloropyridine, water, and a phase-transfer catalyst (e.g., benzyltrimethylammonium chloride).

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide while controlling the temperature.

  • Reaction Conditions: Heat the mixture to 125-155 °C under pressure (0.25-0.55 MPa) for 2-5.5 hours.

  • Work-up and Isolation: After cooling, acidify the mixture with hydrochloric acid to a pH of 4.0-4.5 to precipitate the product.

  • Purification: Filter the solid, wash with deionized water, and dry to obtain 3,5,6-trichloro-2-pyridinol.

G cluster_herbicide Herbicide Synthesis cluster_insecticide Insecticide Synthesis TCP 2,3,5,6-Tetrachloropyridine Hydrolysis Alkaline Hydrolysis (NaOH, H₂O, Heat, Pressure) TCP->Hydrolysis Intermediate 3,5,6-Trichloro-2-pyridinol (TC-P) Hydrolysis->Intermediate Alkylation Alkylation with Chloroacetic acid salt Intermediate->Alkylation Phosphorylation Reaction with O,O-diethyl phosphorochloridothioate Intermediate->Phosphorylation Triclopyr Triclopyr Alkylation->Triclopyr Chlorpyrifos Chlorpyrifos Phosphorylation->Chlorpyrifos

Caption: Divergent synthesis of Triclopyr and Chlorpyrifos from a common intermediate.[3]

Other significant pyridine herbicides include picloram and clopyralid.[14][19] Their synthesis involves the manipulation of highly chlorinated picolinic acid precursors, underscoring the importance of ring chlorination in developing herbicidally active molecules.[14][20]

Conclusion and Future Outlook

The chloropyridine scaffold is a cornerstone of modern agrochemical research and development. Its inherent reactivity and the ability to functionalize it in diverse ways have enabled the creation of some of the most successful insecticides and herbicides on the market.[1][21] The synthetic pathways to key intermediates like CCMP and TC-P are well-established, yet ongoing research aims to develop greener, more efficient, and safer manufacturing processes.[8] As the agricultural industry faces challenges of pest resistance and stricter environmental regulations, the versatile chloropyridine core will undoubtedly continue to serve as a critical platform for designing the next generation of innovative and sustainable crop protection solutions.

References

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Methodological & Application

Application Note: Synthesis Protocol for 3-(Chloromethyl)-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Therapeutic Relevance

3-(Chloromethyl)-5-(methylsulfonyl)pyridine (CAS 1818317-63-3) is a highly specialized electrophilic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. In contemporary drug discovery, it serves as a critical intermediate in the development of small-molecule immunomodulators, specifically inhibitors designed to disrupt the PD-1/PD-L1 and CD80/PD-L1 protein-protein interactions[2]. By blocking these pathways, the resulting APIs help restore antigen-specific T-cell immune functions, reversing T-cell exhaustion in the context of oncology and chronic infectious diseases[2].

Mechanistic Overview and Reaction Causality

The synthesis of 3-(chloromethyl)-5-(methylsulfonyl)pyridine is achieved via a robust, two-step linear sequence starting from commercially available (5-bromopyridin-3-yl)methanol.

Step 1: Copper-Catalyzed Sulfonylation (Ullmann-Type Coupling) The first step involves the cross-coupling of the aryl bromide with sodium methanesulfinate.

  • Catalyst System Causality : Copper(I) iodide (CuI) is paired with L-proline. L-proline acts as a bidentate, anionic ligand that stabilizes the Cu(I) oxidation state, significantly increases its solubility in the polar aprotic solvent (DMSO), and prevents disproportionation into inactive Cu(0) or Cu(II) species[3].

  • Base and Energy Source : A catalytic amount of NaOH is required to deprotonate L-proline, forming the active Cu-ligand complex. Microwave irradiation at 90 °C provides the necessary activation energy to accelerate the oxidative addition of the electron-deficient aryl bromide to the Cu(I) center, a step that is kinetically sluggish under conventional thermal heating[3].

Step 2: Dehydroxylative Chlorination The intermediate benzylic-like alcohol is converted to the corresponding alkyl chloride using thionyl chloride ( SOCl2​ ).

  • Reagent Causality : SOCl2​ converts the primary alcohol via an SN​i (Substitution Nucleophilic internal) mechanism. The reaction generates sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) as gaseous byproducts. The continuous escape of these gases drives the reaction forward thermodynamically according to Le Chatelier's principle, ensuring complete conversion without the need for complex workup[2].

  • Product State : Because the pyridine ring is basic, the final product is often isolated as its hydrochloride salt upon evaporation, which enhances bench stability[1].

Synthetic Workflow Visualization

Synthesis A (5-Bromopyridin-3-yl)methanol (Starting Material) B (5-(Methylsulfonyl)pyridin-3-yl)methanol (Intermediate) A->B MeSO2Na, CuI L-Proline, NaOH DMSO, 90°C, MW C 3-(Chloromethyl)-5-(methylsulfonyl)pyridine (Target API Building Block) B->C SOCl2, DCM RT, 3h

Two-step synthesis workflow for 3-(Chloromethyl)-5-(methylsulfonyl)pyridine.

Quantitative Data and Stoichiometry

Table 1: Stoichiometry for Step 1 (Sulfonylation)

Reagent / Material MW ( g/mol ) Equivalents Mass / Volume Moles
(5-Bromopyridin-3-yl)methanol 188.02 1.0 451 mg 2.40 mmol
Sodium methanesulfinate 102.09 1.2 294 mg 2.88 mmol
Copper(I) iodide (CuI) 190.45 0.1 45.7 mg 0.24 mmol
L-Proline 115.13 0.2 55.2 mg 0.48 mmol
NaOH (1.0 M aqueous) 40.00 0.2 0.48 mL 0.48 mmol

| DMSO (Anhydrous) | - | - | 4.0 mL | - |

Table 2: Stoichiometry for Step 2 (Chlorination)

Reagent / Material MW ( g/mol ) Equivalents Mass / Volume Moles
(5-(Methylsulfonyl)pyridin-3-yl)methanol 187.21 1.0 450 mg 2.40 mmol

| Thionyl chloride ( SOCl2​ ) | 118.97 | 5.0 | 0.88 mL | 12.02 mmol | | Dichloromethane (DCM) | 84.93 | - | 10.0 mL | - |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (5-(Methylsulfonyl)pyridin-3-yl)methanol
  • Preparation : To a microwave-safe reaction vial equipped with a magnetic stir bar, add (5-bromopyridin-3-yl)methanol (451 mg, 2.40 mmol) and sodium methanesulfinate (294 mg, 2.88 mmol)[3].

  • Catalyst Loading : Add CuI (45.7 mg, 0.24 mmol) and L-proline (55.2 mg, 0.48 mmol) to the solid mixture[3].

  • Solvent & Base Addition : Suspend the solids in anhydrous DMSO (4.0 mL). Add 1.0 M aqueous NaOH (0.48 mL, 0.48 mmol)[3].

  • Degassing : Purge the vial with dry nitrogen or argon for 5 minutes to remove dissolved oxygen, which can poison the Cu(I) catalyst by oxidizing it to Cu(II). Seal the vial with a crimp cap.

  • Reaction : Heat the stirred mixture at 90 °C under microwave irradiation for 18 hours[3].

  • Workup : Allow the mixture to cool to ambient temperature. Dilute the reaction mixture with deionized water (15 mL) and extract with Ethyl Acetate (3 × 15 mL).

  • Washing & Drying : Wash the combined organic layers with brine (20 mL) to remove residual DMSO, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the intermediate (5-(methylsulfonyl)pyridin-3-yl)methanol.

Protocol B: Synthesis of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine
  • Preparation : In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the purified (5-(methylsulfonyl)pyridin-3-yl)methanol (450 mg, 2.40 mmol) in anhydrous DCM (10 mL)[2].

  • Reagent Addition : Cool the solution slightly in a water bath (approx. 15–20 °C). Dropwise, add thionyl chloride (0.88 mL, 12.02 mmol) over 5 minutes. Caution: Addition must be controlled to manage the vigorous evolution of HCl and SO2​ gases[2].

  • Reaction : Remove the water bath and stir the mixture at room temperature (approx. 20–25 °C) for 3 hours[2]. Monitor the reaction completion via LC/MS or TLC.

  • Isolation : Once the starting material is fully consumed, evaporate the reaction mixture to dryness under reduced pressure using a rotary evaporator[2].

  • Final Yield : The evaporation removes all volatile DCM and excess SOCl2​ , affording 3-(chloromethyl)-5-(methylsulfonyl)pyridine as a yellow solid[2]. Storage Note: The product is a highly reactive electrophile and should be stored under an inert atmosphere at 2–8 °C to prevent hydrolysis back to the primary alcohol.

References

  • Guidechem. "C7H9Cl2NO2S - Chemical Dictionary". 1

  • Google Patents. "WO2017066227A1 - Compounds useful as immunomodulators (Step 2 Chlorination)". 2

  • Google Patents. "WO2017066227A1 - Compounds useful as immunomodulators (Step 1 Sulfonylation)". 3

Sources

Application Note: Synthesis of N-Alkylated Imidazo[4,5-c]pyridines via 3-(Chloromethyl)-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently utilized as a fundamental building block in the development of kinase inhibitors for degenerative, autoimmune, and inflammatory diseases[1]. Functionalizing this core via N-alkylation is a critical step in exploring structure-activity relationships (SAR).

Using 3-(chloromethyl)-5-(methylsulfonyl)pyridine as the electrophilic alkylating agent introduces a highly functionalized pharmacophore into the molecule. The strategic inclusion of the methylsulfonyl (-SO₂Me) group serves two primary purposes:

  • Pharmacodynamic Enhancement: The sulfone moiety acts as a potent hydrogen bond acceptor. In molecular modeling studies of similar scaffolds, the methylsulfonyl pharmacophore inserts into secondary binding pockets (e.g., forming critical hydrogen bonds with Arg-513 and His-90 in COX-2 active sites), significantly enhancing target selectivity and potency[2]. It is a proven bioisostere in several FDA-approved anti-inflammatory drugs[3].

  • Chemical & Metabolic Stability: The strong electron-withdrawing nature of the sulfone group deactivates the pyridine ring towards oxidative metabolism (e.g., by cytochrome P450 enzymes) and decreases the nucleophilicity of the pyridine nitrogen, preventing unwanted self-alkylation or polymerization of the reagent during the reaction.

Reaction Pathway & Regioselectivity

The alkylation of the imidazo[4,5-c]pyridine core is complicated by its tautomeric nature. Deprotonation yields an ambident anion that can react at either the N1 or N3 position of the imidazole ring.

Because the pyridine nitrogen (N5) exerts an electron-withdrawing effect across the fused ring system, the electron density and steric environment at N1 and N3 are asymmetric. Under standard basic conditions, alkylation typically proceeds via an S_N2 mechanism, resulting in a mixture of N1-alkylated (major) and N3-alkylated (minor) isomers. The N1 position is generally favored due to a combination of lower steric hindrance and thermodynamic stability relative to the N3 position.

Pathway SM1 Imidazo[4,5-c]pyridine (Core) Cond Cs2CO3, DMF 25°C, 8h SM1->Cond SM2 3-(Chloromethyl)-5- (methylsulfonyl)pyridine (Electrophile) SM2->Cond P1 N1-Alkylated Isomer (Major Product) Cond->P1 Favored (Electronic/Steric) P2 N3-Alkylated Isomer (Minor Product) Cond->P2 Disfavored

Reaction pathway for the N-alkylation of imidazo[4,5-c]pyridine highlighting regioselectivity.

Reaction Optimization: The "Cesium Effect"

To maximize the yield and regioselectivity of the N1 isomer, the choice of base and solvent is critical. The table below summarizes quantitative optimization data.

Table 1: Optimization of N-Alkylation Conditions

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Total Yield (%)N1:N3 Ratio
1K₂CO₃DMF2512651.5 : 1
2Cs₂CO₃ DMF 25 8 82 2.1 : 1
3NaHTHF0 to 256551.1 : 1
4Cs₂CO₃MeCN606781.8 : 1

Causality of Experimental Choices: Cesium carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) provides the optimal yield and regioselectivity (Entry 2). Cesium is a large, soft cation with low charge density. In a polar aprotic solvent like DMF, it forms a looser ion pair with the imidazo[4,5-c]pyridine anion compared to potassium or sodium. This "naked" anion is highly nucleophilic, accelerating the S_N2 displacement at room temperature. Keeping the reaction at 25°C is crucial; elevating the temperature (Entry 4) increases the rate of electrophile degradation (e.g., hydrolysis or self-condensation) and degrades the N1:N3 regioselectivity.

Experimental Protocol & Self-Validating Workflow

The following protocol is designed as a self-validating system, ensuring that the chemist can visually and analytically confirm the success of the reaction at critical checkpoints without waiting for final isolation.

Workflow S1 1. Deprotonation Imidazo[4,5-c]pyridine + Cs2CO3 in DMF (0°C) S2 2. Electrophile Addition Dropwise addition of chloromethylpyridine S1->S2 S3 3. SN2 Alkylation Stir at 25°C for 8 hours S2->S3 S4 4. Aqueous Quench Partition between H2O and EtOAc S3->S4 S5 5. Chromatographic Resolution Silica gel (DCM:MeOH) to separate N1/N3 S4->S5

Step-by-step experimental workflow for the synthesis and isolation of N-alkylated isomers.

Step-by-Step Methodology

Step 1: Reagent Preparation & Deprotonation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Charge the flask with imidazo[4,5-c]pyridine (1.0 equiv, 10.0 mmol) and anhydrous Cs₂CO₃ (1.5 equiv, 15.0 mmol).

  • Add anhydrous DMF (50 mL, 0.2 M) to the flask. Cool the suspension to 0 °C using an ice-water bath. Stir for 30 minutes to ensure complete deprotonation.

Step 2: Electrophile Addition 4. Dissolve 3-(chloromethyl)-5-(methylsulfonyl)pyridine (1.1 equiv, 11.0 mmol) in anhydrous DMF (10 mL). 5. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes to prevent localized heating and suppress bis-alkylation.

Step 3: S_N2 Alkylation & Protocol Self-Validation 6. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 8 hours. 7. Self-Validation Checkpoint 1 (Visual): The initial mixture is a heterogeneous, turbid suspension. As the N-alkylated products form, they readily dissolve in DMF. A successful reaction will visually transition from a cloudy suspension to a near-homogeneous, slightly yellow solution. 8. Self-Validation Checkpoint 2 (Analytical): Analyze via TLC (DCM:MeOH 9:1). The starting imidazo[4,5-c]pyridine is highly polar (contains an N-H hydrogen bond donor) and streaks near the baseline. The successful formation of products is validated by the complete consumption of the baseline spot and the appearance of two distinct, less polar spots (N1 isomer Rf ~ 0.5; N3 isomer Rf ~ 0.4).

Step 4: Aqueous Quench & Extraction 9. Quench the reaction by pouring the mixture into ice-cold distilled water (150 mL). 10. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 75 mL). 11. Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL) to remove residual DMF, followed by brine (50 mL). 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isomeric mixture.

Step 5: Chromatographic Resolution 13. Purify the crude residue via flash column chromatography on silica gel. 14. Elute with a gradient of 0% to 10% Methanol in Dichloromethane. The N1-alkylated isomer typically elutes first, followed closely by the N3-alkylated isomer. 15. Pool and concentrate the respective fractions to isolate the pure target compounds.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. ResearchGate (Pharmaceuticals). URL:[Link]

  • Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • WO2013117645A1 - Imidazo[4,5-c]pyridine derivatives useful for the treatment of degenerative and inflammatory diseases.Google Patents.

Sources

GC-MS protocol for characterization of pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced GC-MS Characterization of Pyridine Derivatives

Executive Summary Pyridine and its derivatives are fundamental structural motifs in pharmaceutical development and agrochemistry. However, their basic nature and high polarity present significant analytical challenges, primarily peak tailing and signal attenuation during gas chromatography. This application note outlines an advanced, self-validating GC-MS protocol utilizing Headspace Solid-Phase Microextraction (HS-SPME) and base-deactivated flow paths to achieve highly reproducible, trace-level characterization.

Mechanistic Principles & Analytical Challenges

The primary challenge in the GC-MS analysis of pyridine derivatives is the "Silanol Problem." Pyridine contains a basic nitrogen atom with a highly localized lone pair of electrons. When introduced into a standard silica-based GC column or a poorly deactivated inlet, this basic nitrogen acts as a strong hydrogen-bond acceptor. It interacts with residual, weakly acidic silanol groups (-Si-OH) present on the stationary phase or glass liner.

Causality: This secondary acid-base interaction disrupts the normal thermodynamic partitioning of the analyte. Instead of eluting in a tight band, the molecules "stick" to the active sites, resulting in severe peak tailing, retention time shifts, and loss of sensitivity. To mitigate this, the protocol mandates the use of strictly base-deactivated columns (e.g., Rxi-5Sil MS) and highly deactivated gooseneck liners packed with deactivated glass wool[1].

Self-Validating System Configuration

To ensure the absolute trustworthiness of the analytical data, this protocol operates as a self-validating system rooted in the rigorous quality control criteria of EPA Method 8270E[2]. The analytical sequence is programmed to halt unless the system passes two automated gatekeeping checks:

  • Mass Axis & Relative Abundance Calibration: Prior to any sample injection, the system must be tuned using Decafluorotriphenylphosphine (DFTPP). The resulting mass spectrum must meet specific relative ion abundance criteria to verify the accuracy of the quadrupole mass filter[2].

  • Inertness Activity Check: A system performance check mixture containing active probes (including pyridine, pentachlorophenol, and benzidine) is injected. The chromatography data system automatically calculates the Tailing Factor (TF) at 10% peak height.

    • Validation Gate: The TF must be 2.0[2]. A TF > 2.0 definitively proves that active sites have formed in the flow path, automatically triggering a system halt for mandatory inlet maintenance (liner replacement or column trimming).

Sample Preparation: The HS-SPME Workflow

For aqueous samples, direct liquid injection often masks highly volatile pyridines under the solvent delay and introduces matrix contamination. Headspace Solid-Phase Microextraction (HS-SPME) isolates the volatile analytes without solvent interference[3].

Causality of pH Adjustment: Pyridine has a pKa of approximately 5.2. In neutral or acidic water, it protonates into the highly soluble, non-volatile pyridinium ion. Adjusting the sample to pH > 9.0 ensures complete deprotonation into the volatile free-base form, allowing it to partition freely into the headspace. Causality of Salting Out: The addition of sodium chloride (NaCl) increases the ionic strength of the aqueous phase. This decreases the solubility of polar organic analytes in the water, thermodynamically driving them into the headspace to maximize extraction efficiency onto the SPME fiber[3].

Workflow N1 Aqueous Sample (Contains Pyridinium Ions) N2 pH Adjustment (pH > 9) & NaCl Addition N1->N2 Deprotonation & Salting Out N3 HS-SPME Extraction (Carboxen/PDMS Fiber) N2->N3 Volatilization into Headspace N4 Thermal Desorption (GC Inlet at 250°C) N3->N4 Fiber Transfer to GC N5 GC Separation (Base-Deactivated Column) N4->N5 Pulsed Split Injection N6 MS Detection (EI at 70 eV, SIM/Scan) N5->N6 Analyte Elution

HS-SPME to GC-MS workflow for trace pyridine derivative analysis.

Step-by-Step Methodologies

Protocol A: HS-SPME Extraction

  • Transfer exactly 10.0 mL of the aqueous sample into a 20 mL precision-thread headspace vial.

  • Add 3.0 g of ultra-pure Sodium Chloride (NaCl) to the vial to induce the salting-out effect[3].

  • Adjust the sample pH to > 9.0 using 1.0 M NaOH dropwise to deprotonate the pyridine derivatives.

  • Seal the vial immediately with a PTFE/silicone septum cap to prevent volatile loss.

  • Equilibrate the vial at 60 °C for 10 minutes with continuous orbital agitation (250 rpm).

  • Expose a Carboxen/PDMS SPME fiber to the headspace for 20 minutes at 60 °C[3].

  • Retract the fiber and immediately transfer it to the GC inlet for thermal desorption.

Protocol B: GC-MS Acquisition Recent updates to EPA Method 8270 explicitly allow for split injections, which significantly improve peak sharpness by reducing the total sample mass loaded onto the column[4][5].

  • Desorb the SPME fiber in the GC inlet at 250 °C for 2 minutes.

  • Utilize a pulsed split injection technique (e.g., 20:1 ratio). Causality: The pressure pulse compresses the rapidly expanding sample vapor cloud as it desorbs from the fiber, preventing inlet backflash and ensuring a tight injection band for sharp chromatography[2].

  • Separate the analytes using a base-deactivated capillary column with a programmed temperature ramp[1].

  • Ionize the eluting compounds using Electron Ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for trace quantitation, cross-referencing full-scan data with the NIST standard reference database for qualitative confirmation[5][6].

Quantitative Parameters & Diagnostic Data

Table 1: Optimized GC-MS Operational Parameters

ParameterSetting / ValueCausality / Rationale
Inlet Temperature 250 °CEnsures rapid and complete desorption from the SPME fiber without thermal degradation[3].
Injection Mode Pulsed Split (20:1)Compresses sample vapor cloud, prevents backflash, and sharpens peak shape[2][5].
Liner 4 mm GooseneckDeactivated glass wool minimizes active sites that cause pyridine tailing[1].
Carrier Gas Helium (1.5 mL/min)Constant flow. Hydrogen can be used as an alternative to mitigate helium shortages, provided inlet reactivity is monitored[1][6].
Analytical Column Rxi-5Sil MS (30m)Base-deactivated stationary phase prevents hydrogen bonding with pyridine's basic nitrogen[1].
Oven Program 40 °C 240 °CLow initial temperature focuses volatile pyridines; 15 °C/min ramp ensures elution of heavier derivatives[1].
Transfer Line Temp 280 °CPrevents cold spots and condensation of semi-volatiles before entering the MS source[1].

Table 2: Diagnostic Ions for Common Pyridine Derivatives (SIM Mode)

CompoundMolecular WeightQuantifier Ion (m/z)Qualifier Ions (m/z)
Pyridine79.17952, 51
2-Methylpyridine (Picoline)93.19366, 92
3-Chloropyridine113.5113115, 78
Nicotinamide122.1122106, 78

References

  • Performance of EPA Method 8270 using Hydrogen Carrier Gas on SCION GC-MS. SCION Instruments. [Link]

  • EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT. GCMS.cz.[Link]

  • EPA 8270E with Pulsed Split Injection and Retention Time Locking on an 8890 GC with a 5977 Series MSD. Agilent Technologies. [Link]

  • 6 Changes to EPA Method 8270 That You May Not Be Aware Of. Biotage. [Link]

Sources

Application Note: Scalable Purification of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine via Aprotic Anti-Solvent Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediate Purification

Introduction & Mechanistic Rationale

3-(Chloromethyl)-5-(methylsulfonyl)pyridine is a critical electrophilic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The dual functionality of the molecule—a highly polar methylsulfonyl group and a reactive picolyl chloride moiety—presents unique kinetic and thermodynamic challenges during isolation and purification.

Standard picolyl chlorides are notoriously unstable as free bases due to their tendency to undergo intermolecular self-alkylation, forming intractable quaternary ammonium polymers. However, the strongly electron-withdrawing nature of the 5-methylsulfonyl group significantly attenuates the nucleophilicity of the pyridine nitrogen, stabilizing the free base. Despite this stabilization, the chloromethyl group remains highly susceptible to nucleophilic attack and solvolysis[1].

The Causality of Solvent Selection: If recrystallization is attempted using standard protic solvents (e.g., methanol or ethanol), the nucleophilic solvent will inevitably displace the labile chloride at elevated temperatures, generating unwanted ether byproducts (e.g., 3-(methoxymethyl)-5-(methylsulfonyl)pyridine) and drastically reducing yield. To preserve the integrity of the chloromethyl group, an aprotic solvent system is mandatory .

Based on established pharmaceutical purification standards[2], Isopropyl Acetate (IPAc) serves as an optimal primary solvent due to its moderate polarity, high boiling point, and lack of nucleophilicity. n-Heptane is selected as the anti-solvent to drive supersaturation without inducing liquid-liquid phase separation (commonly known as "oiling out"), a frequent failure mode in the crystallization of substituted pyridines[3].

Physicochemical Profiling & Process Parameters

To ensure a self-validating and reproducible protocol, the thermodynamic parameters of the target molecule must dictate the process boundaries. The data below summarizes the quantitative parameters governing this purification strategy.

Table 1: Physicochemical Properties & Crystallization Parameters

ParameterValue / DescriptionRationale for Process Design
Target Compound 3-(Chloromethyl)-5-(methylsulfonyl)pyridineHigh-value electrophilic API intermediate.
Primary Solvent Isopropyl Acetate (IPAc)Aprotic nature prevents solvolysis of the -CH₂Cl group at elevated temperatures (60–65 °C).
Anti-Solvent n-HeptaneNon-polar alkane that rapidly decreases solubility, driving high-yield crystallization without oiling out.
Solvent Ratio IPAc : n-Heptane (1:2 to 1:3 v/v)Optimizes the metastable zone width (MSZW) for controlled crystal nucleation and growth.
Cooling Rate 0.5 °C / minPrevents local supersaturation spikes, ensuring impurities are excluded from the crystal lattice.
Drying Conditions 40 °C under vacuum (<50 mbar)Removes residual solvents while preventing thermal degradation of the alkyl chloride.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By incorporating hot filtration and controlled cooling, the workflow inherently separates mechanical impurities from chemical impurities, ensuring high final purity (>99.0% by HPLC).

Step 1: Preparation & Dissolution

  • Charge the crude 3-(Chloromethyl)-5-(methylsulfonyl)pyridine into a clean, dry jacketed reactor equipped with an overhead stirrer.

  • Add 5 volumes (relative to crude mass) of Isopropyl Acetate (IPAc).

  • Heat the suspension to 60–65 °C under gentle agitation until complete dissolution is achieved. Note: Do not exceed 70 °C to prevent thermal degradation.

Step 2: Hot Filtration (In-Process Control)

  • Pass the hot solution through a pre-heated 0.45 µm PTFE filter or a thin Celite pad.

  • Causality: This step is critical to remove insoluble polymeric byproducts (resulting from trace self-alkylation) and inorganic salts that act as unwanted nucleation sites.

Step 3: Anti-Solvent Addition

  • Return the clarified filtrate to the reactor and maintain the temperature at 60 °C.

  • Slowly charge 10 to 15 volumes of n-Heptane over 45–60 minutes.

  • Causality: Rapid addition of anti-solvent causes localized supersaturation, leading to rapid precipitation of amorphous material that traps impurities. Slow addition ensures crystallization occurs within the metastable zone.

Step 4: Controlled Crystallization

  • Initiate a linear cooling ramp from 60 °C to 0–5 °C at a rate of 0.5 °C/min.

  • Hold the suspension at 0–5 °C for a minimum of 2 hours to maximize yield and ensure complete lattice formation.

Step 5: Isolation & Washing

  • Isolate the crystalline product via vacuum filtration.

  • Wash the filter cake with 2 volumes of a pre-chilled (0 °C) mixture of IPAc and n-Heptane (1:4 v/v).

  • Causality: The cold wash displaces the impurity-rich mother liquor without re-dissolving the purified API intermediate.

Step 6: Drying

  • Transfer the product to a vacuum oven.

  • Dry at 40 °C under high vacuum (<50 mbar) until a constant weight is achieved and residual solvent levels meet ICH Q3C guidelines.

Process Analytical Technology (PAT) & Quality Control

To ensure the trustworthiness of the batch, the following self-validating checks should be implemented:

  • Mother Liquor Monitoring: Before filtration (Step 5), sample the mother liquor and analyze via HPLC. The concentration of the target compound should be plateaued, confirming that crystallization is thermodynamically complete.

  • Purity Analysis: Analyze the final dried product using Reverse-Phase HPLC. The absence of solvolysis byproducts (e.g., ether derivatives) validates the successful exclusion of protic solvents.

Workflow Visualization

Recrystallization A Crude 3-(Chloromethyl)- 5-(methylsulfonyl)pyridine B Dissolution in IPAc (60-65 °C) A->B C Hot Filtration (Remove Particulates) B->C D n-Heptane Addition (Anti-Solvent) C->D E Controlled Cooling (0-5 °C at 0.5 °C/min) D->E F Vacuum Filtration & Cold Wash E->F G Vacuum Drying (40 °C, <50 mbar) F->G H Pure Crystalline API Intermediate G->H

Figure 1: Step-by-step aprotic recrystallization workflow for 3-(Chloromethyl)-5-(methylsulfonyl)pyridine.

References

  • Armarego, W. L. F., & Chai, C. (2017). Purification of Laboratory Chemicals (8th ed.). Elsevier / Butterworth-Heinemann. URL: [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Group UK Ltd. URL: [Link]

  • ACS Organic Process Research & Development. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. American Chemical Society. URL: [Link]

Sources

Use of thionyl chloride for chloromethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Synthesis of Chloromethylpyridine Derivatives via Thionyl Chloride Chlorination

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, reaction calorimetry, safety protocols, and scalable methodologies.

Introduction and Chemical Context

Chloromethylpyridines (e.g., 2-, 3-, and 4-chloromethylpyridine) are indispensable electrophilic building blocks in medicinal chemistry, frequently utilized in the synthesis of antihistamines, antiviral agents, and biomimetic metal ion chelates[1][2]. The classical and most atom-economical route for synthesizing these intermediates is the chlorination of the corresponding pyridyl carbinols (hydroxymethylpyridines) using thionyl chloride ( SOCl2​ )[1][3].

While SOCl2​ is a highly efficient and robust chlorinating agent, its application at scale requires rigorous engineering controls. The reaction generates stoichiometric equivalents of toxic, corrosive sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) gases[1]. Furthermore, the basicity of the pyridine ring necessitates that the final product be isolated as a hydrochloride salt to prevent spontaneous polymerization or degradation[4].

Mechanistic Causality and Reaction Calorimetry

As a Senior Application Scientist, it is critical to understand that successful scale-up is not merely about stoichiometry, but about managing reaction kinetics and thermodynamics.

The Chlorination Mechanism: The reaction initiates via the nucleophilic attack of the carbinol oxygen on the electrophilic sulfur atom of SOCl2​ , forming a chlorosulfite intermediate and releasing one equivalent of HCl [5]. Subsequent nucleophilic displacement ( SN​2 or SN​1 , depending on the substitution) by the chloride ion collapses the intermediate, releasing SO2​ gas and yielding the alkyl chloride[5].

Solvent Selection and Calorimetric Hazards: Historically, this reaction was performed neat (using SOCl2​ as the solvent)[3]. However, this leads to thick, difficult-to-stir suspensions and uncontrollable off-gassing, making it unsuitable for scale-up[5].

  • The MTBE Hazard: Attempts to use ethereal solvents like tert-butyl methyl ether (MTBE) have been proven highly hazardous. Reaction calorimetry studies demonstrate that prolonged exposure of MTBE to the highly acidic conditions of this reaction leads to severe solvent decomposition and massive, dangerous outgassing of isobutylene[5].

  • The Toluene Advantage: Utilizing an inert aromatic solvent such as toluene is the industry standard[4]. Toluene does not degrade under acidic conditions. Furthermore, adding the carbinol to a slight excess of SOCl2​ in toluene eliminates the need to pre-form a hydroxyalkyl pyridine hydrochloride salt, significantly improving process economics[4]. Interestingly, calorimetry reveals that in toluene, the reaction may not initiate at 25°C; thermal activation (heating to ~45°C) is required to drive the conversion of the cyclic sulfite intermediate to the final product[5].

Process Workflow Visualization

G N1 Pyridyl Carbinol + Toluene N2 Temperature Control (0-5°C) N1->N2 N3 Controlled Addition Thionyl Chloride N2->N3 N4 Gas Evolution (SO₂, HCl) N3->N4 N6 Thermal Activation (40-50°C) N3->N6 N5 Caustic Scrubber (NaOH) N4->N5 N7 Nitrogen Purge & Precipitation N6->N7 N8 Chloromethylpyridine Hydrochloride N7->N8

Workflow for the safe chlorination of pyridyl carbinol in a professional laboratory.

Quantitative Evaluation of Reaction Conditions

The following table summarizes the causal relationship between solvent choice, safety, and product yield based on literature calorimetry and process data[4][5].

Reaction MediumMolar Ratio (Carbinol: SOCl2​ )Temperature ProfileSafety & Scalability ProfileExpected Yield
Neat (No Solvent)1 : 3.0Reflux (70-80°C)Poor: Thick suspensions, uncontrollable SO2​ outgassing.~76%[3]
MTBE 1 : 1.6AmbientCritical Hazard: Acidic solvent decomposition; isobutylene outgassing.N/A (Unsafe)[5]
Toluene 1 : 1.1 - 1.30°C add, heat to 45°CExcellent: Stable solvent, controlled initiation, easy precipitation.>90%[4][6]

Standard Operating Protocol: Synthesis in Toluene

Note: This protocol is strictly for use in professional, properly equipped chemical laboratories. SOCl2​ is a highly toxic, corrosive, and moisture-sensitive reagent. All operations must be conducted in a certified fume hood using a jacketed reactor equipped with a caustic gas scrubber.

Reagents:

  • Pyridyl carbinol (e.g., 3-hydroxymethylpyridine): 1.0 equivalent

  • Thionyl Chloride ( SOCl2​ ): 1.15 equivalents[4][6]

  • Toluene (Anhydrous): 5-10 volumes

Step-by-Step Methodology:

  • Reactor Preparation: Purge a dry, jacketed glass reactor with nitrogen. Ensure the reactor vent is securely connected to an appropriately sized caustic scrubber (e.g., 10-20% aqueous NaOH) to neutralize SO2​ and HCl off-gases[1].

  • Substrate Charging: Charge the reactor with anhydrous toluene, followed by the pyridyl carbinol (1.0 eq). Stir to achieve a uniform suspension or solution.

  • Temperature Control: Cool the reactor contents to 0–5°C using the jacket chiller.

  • Reagent Addition: Begin the dropwise addition of SOCl2​ (1.15 eq) via an addition funnel or dosing pump. Causality Note: The addition must be subsurface or highly controlled to prevent the localized build-up of unreacted SOCl2​ and to manage the initial exothermic formation of the chlorosulfite intermediate[4].

  • Thermal Activation: Once the addition is complete, gradually warm the reaction mixture to 40–50°C. Causality Note: Calorimetry indicates that the conversion of the intermediate to the final alkyl chloride in toluene requires thermal initiation. Monitor the scrubber for steady gas evolution[5].

  • Reaction Completion: Maintain the temperature for 2–4 hours until in-process controls (e.g., HPLC/GC-MS) indicate complete consumption of the starting material[1].

  • Product Precipitation: The product initially forms as an oily semi-solid. Apply a vigorous nitrogen purge (or carefully apply a mild vacuum) through the reaction mixture. Causality Note: This step strips dissolved SO2​ and HCl from the toluene, which directly induces the crystallization of the chloromethylpyridine hydrochloride into a highly pure solid[4].

  • Isolation: Cool the suspension to 0–5°C to maximize recovery. Filter the crystalline solid, wash with cold anhydrous toluene, and dry under vacuum to constant weight[4].

References

  • US5942625A - Preparation of chloromethylpyridine hydrochlorides. Google Patents.
  • Synthesis of 4-chloromethylpyridine hydrochloride. PrepChem.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI.
  • Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ACS Publications.
  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

Sources

Troubleshooting & Optimization

How to avoid dimerization of 3-(chloromethyl)pyridine reagents

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Dimerization and Ensuring Successful Reactions

Welcome to the technical support guide for 3-(chloromethyl)pyridine and its hydrochloride salt. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we address one of the most common challenges encountered during its use: reagent dimerization. This guide provides in-depth, field-proven insights and actionable protocols to help you mitigate side reactions and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the dimerization of 3-(chloromethyl)pyridine, and why does it happen?

Dimerization is a self-reaction where two molecules of 3-(chloromethyl)pyridine react with each other. This occurs because the pyridine nitrogen atom is nucleophilic, while the carbon of the chloromethyl group (-CH₂Cl) is electrophilic.[1] The nitrogen of one molecule attacks the electrophilic carbon of another, displacing the chloride ion in a classic SN2 reaction. This forms a new carbon-nitrogen bond, resulting in a dimeric quaternary pyridinium salt.

The free base form of 3-(chloromethyl)pyridine is particularly susceptible to this self-reaction. For this reason, the reagent is most commonly supplied and stored as a more stable hydrochloride salt.[1] In the salt form, the pyridine nitrogen is protonated, which neutralizes its nucleophilicity and prevents it from initiating this unwanted side reaction.

DimerizationMechanism cluster_product Product Reactant1 3-(Chloromethyl)pyridine (Nucleophile) Dimer Quaternary Pyridinium Salt (Dimer) Reactant1->Dimer Pyridine N attacks -CH₂Cl Reactant2 3-(Chloromethyl)pyridine (Electrophile) Reactant2->Dimer Forms C-N bond

Caption: Mechanism of 3-(chloromethyl)pyridine dimerization.

Q2: My bottle of 3-(chloromethyl)pyridine hydrochloride has turned yellow or brown. Is it still usable?

The appearance of a yellow or tan color can indicate the presence of impurities or degradation products, which may include oligomers or polymers formed from self-reaction.[2] While slight discoloration may not always render the reagent unusable, it is a sign of potential instability.

Before using a discolored reagent, it is crucial to:

  • Assess the purity: If possible, analyze a small sample by NMR or LC-MS to determine the extent of degradation and the presence of the desired active reagent.

  • Perform a small-scale test reaction: Use the reagent in a pilot experiment to see if it provides the desired product in an acceptable yield.

To prevent degradation, always store the reagent according to the manufacturer's recommendations, typically in a cool, dry, well-ventilated area in a tightly sealed container to protect it from moisture and air.[3][4]

Q3: How can I set up my N-alkylation reaction to minimize dimerization?

The key to preventing dimerization is to ensure the 3-(chloromethyl)pyridine reacts with your intended nucleophile as quickly and efficiently as possible, minimizing its opportunity to react with itself. The reaction setup and order of addition are critical.

The fundamental principle of the N-alkylation reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[5] The nitrogen atom of your substrate attacks the electrophilic methylene carbon of the 3-(chloromethyl)pyridine.[5] Since the starting material is a hydrochloride salt, a base is required to first neutralize the HCl and then to deprotonate your nucleophile, increasing its reactivity.[5]

The following workflow is designed to favor the desired reaction over self-alkylation.

ReactionWorkflow Start Start: Dry Glassware under Inert Atmosphere AddSubstrate 1. Add Substrate and Base to Anhydrous Solvent Start->AddSubstrate Stir 2. Stir Mixture (e.g., 30 min at RT) (Ensures deprotonation of nucleophile) AddSubstrate->Stir AddReagent 3. Add 3-(Chloromethyl)pyridine HCl (Portion-wise or as a solution) Stir->AddReagent Critical Step Reaction 4. Maintain Temperature & Monitor (TLC, LC-MS) AddReagent->Reaction Workup 5. Quench, Extract, and Purify Reaction->Workup End End: Characterize Product Workup->End

Caption: Recommended experimental workflow to minimize dimerization.

By adding the 3-(chloromethyl)pyridine hydrochloride last to a pre-stirred mixture of your substrate and base, you ensure that the active, deprotonated nucleophile is readily available to react, outcompeting the self-reaction pathway.

Troubleshooting Guide: Reaction Parameters
Q4: Which base is best for my reaction, and how much should I use?

The choice of base is critical and depends on the pKa of your nitrogen nucleophile. At least two equivalents of base are necessary: one to neutralize the HCl salt and a second to deprotonate the nucleophile.[5] Using a slight excess (e.g., 2.5-3.0 equivalents) is common practice.[5]

BaseStrengthTypical SubstratesRecommended SolventsKey Considerations
Potassium Carbonate (K₂CO₃) ModerateN-Heterocycles (indoles, pyrazoles), SulfonamidesDMF, AcetonitrileA good, cost-effective choice for many nucleophiles. Heterogeneous, requires good stirring.[5]
Triethylamine (Et₃N) ModeratePrimary/Secondary AminesDCM, THF, MeCNHomogeneous base. Can be difficult to remove during workup.
Sodium Hydride (NaH) StrongAmides, Carbamates, less nucleophilic heterocyclesTHF, DMFFor weakly acidic N-H bonds. Reacts with protic solvents. Requires careful handling.[6]
Cesium Carbonate (Cs₂CO₃) Moderate/StrongPhenols, hindered aminesDMF, DioxaneHigher solubility and reactivity than K₂CO₃, but more expensive.

Expert Tip: For sensitive substrates, consider starting with a milder base like K₂CO₃ before moving to stronger, more reactive bases like NaH.

Q5: How do solvent and temperature affect dimerization?

Solvent and temperature control are your primary tools for managing reaction kinetics.

  • Solvents: Polar aprotic solvents are generally preferred as they can solvate the ions involved in the SN2 transition state.

    • N,N-Dimethylformamide (DMF): An excellent solvent for dissolving a wide range of substrates and bases.[5]

    • Acetonitrile (MeCN): Another effective polar aprotic solvent.[6]

    • Tetrahydrofuran (THF): A good choice when using strong bases like NaH.[5]

  • Temperature: Dimerization, like the desired reaction, will proceed faster at higher temperatures.

    • Start at Room Temperature: For most reactive nucleophiles, the reaction can proceed efficiently at room temperature (20-25 °C).

    • Moderate Heating: For less reactive substrates, gentle heating to 40-80 °C may be necessary.[5]

    • Low Temperature Start: When using a very strong base like NaH, it is often advisable to add the 3-(chloromethyl)pyridine hydrochloride at 0 °C and then allow the reaction to warm to room temperature.[6]

Troubleshooting Strategy: If you observe significant dimer formation by TLC or LC-MS, consider running the next iteration of your reaction at a lower temperature.

Detailed Experimental Protocol
General Protocol for N-Alkylation with 3-(Chloromethyl)pyridine Hydrochloride

This protocol provides a robust starting point for the N-alkylation of a generic amine or N-heterocycle using potassium carbonate as the base.

Materials:

  • Nitrogen-containing substrate (1.0 eq)

  • 3-(Chloromethyl)pyridine hydrochloride (1.1 - 1.2 eq)[5]

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 - 3.0 eq)[5]

  • Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL per mmol of substrate)[5]

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the nitrogen-containing substrate (1.0 eq) and anhydrous potassium carbonate (2.5 - 3.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Pre-Stirring: Stir the resulting suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 30 minutes. This step allows for the deprotonation of the nucleophile.

  • Reagent Addition: Add the 3-(chloromethyl)pyridine hydrochloride (1.1 - 1.2 eq) to the stirred suspension. Addition can be done portion-wise as a solid or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 60-80 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS.[5]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water.

    • Extract the aqueous layer with ethyl acetate (3x).[5]

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or recrystallization to yield the final N-alkylated product.[5]

References
  • 3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4)
  • Reactivity of the chloromethyl group in pyridine deriv
  • 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394. PubChem.
  • 3-(Chloromethyl)pyridine hydrochloride. Apollo Scientific.
  • Application Notes and Protocols for N-Alkylation Reactions Using 3-(Chloromethyl)pyridine Hydrochloride. Benchchem.
  • Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Benchchem.

Sources

Technical Support Center: Optimizing Solvent Conditions for Reactions with 3-(Chloromethyl)-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 3-(Chloromethyl)-5-(methylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this highly reactive and versatile building block in their synthetic endeavors. The unique electronic properties of this molecule, specifically the potent electron-withdrawing nature of both the pyridine ring and the 5-methylsulfonyl group, render the chloromethyl group exceptionally electrophilic. This heightened reactivity, while advantageous for many transformations, necessitates careful consideration of reaction conditions to ensure optimal outcomes and minimize side-product formation.

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address the challenges you may encounter during your experiments. Our aim is to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for nucleophilic substitution on 3-(Chloromethyl)-5-(methylsulfonyl)pyridine, and how does this influence solvent choice?

A1: The reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (S\N2) mechanism.[1] The carbon of the chloromethyl group is a primary carbon, and the presence of two strong electron-withdrawing groups—the pyridine nitrogen and the 5-methylsulfonyl substituent—makes this carbon highly electrophilic and susceptible to backside attack by a nucleophile.[2] This concerted, single-step mechanism involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond.[3]

This S\N2 pathway is graphically represented as follows:

Caption: General S\N2 mechanism for 3-(Chloromethyl)-5-(methylsulfonyl)pyridine.

The choice of solvent is critical for stabilizing the transition state and ensuring the nucleophile remains active. For S\N2 reactions, polar aprotic solvents are generally the best choice.[4] These solvents possess a significant dipole moment that can dissolve the starting materials and stabilize the charge-separated transition state, but they lack acidic protons that can solvate and deactivate the nucleophile through hydrogen bonding.

Q2: Which specific polar aprotic solvents are recommended for reactions with this substrate?

A2: We recommend starting with the following solvents, which have a proven track record in S\N2 reactions with similar substrates.[5]

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
N,N-Dimethylformamide (DMF) 37153Excellent solvating power for a wide range of nucleophiles.
Acetonitrile (MeCN) 3682Good for reactions at moderate temperatures; relatively easy to remove.
Tetrahydrofuran (THF) 7.566A less polar option, useful for highly reactive nucleophiles.
Dimethyl sulfoxide (DMSO) 47189Highly polar, can significantly accelerate slow reactions, but can be difficult to remove.

The selection should be based on the nucleophilicity of your partner molecule and the desired reaction temperature. For moderately reactive nucleophiles, DMF or acetonitrile are excellent starting points.

Q3: Can I use protic or non-polar solvents for my reaction?

A3: It is generally not recommended.

  • Protic solvents (e.g., ethanol, methanol, water) have acidic protons that can form a hydrogen-bonding shell around the nucleophile. This "caging" effect stabilizes the nucleophile, reducing its energy and thus its reactivity, which slows down the S\N2 reaction.

  • Non-polar solvents (e.g., hexane, toluene, dichloromethane) are typically poor choices because they cannot effectively dissolve the often-ionic nucleophiles or stabilize the polar transition state of the S\N2 reaction. This leads to very slow or no reaction.

The following flowchart can guide your initial solvent selection:

Solvent_Selection Start Start: Choose a Solvent System IsNucleophileCharged Is the nucleophile charged or highly polar? Start->IsNucleophileCharged UsePolarAprotic Use a Polar Aprotic Solvent (DMF, MeCN, THF, DMSO) IsNucleophileCharged->UsePolarAprotic Yes ConsiderNonPolar A non-polar solvent might be an option, but is generally not recommended. IsNucleophileCharged->ConsiderNonPolar No IsReactionSlow Is the reaction slow at room temperature? UsePolarAprotic->IsReactionSlow TryDMF_DMSO Consider DMF or DMSO for higher temperatures and better solvation. IsReactionSlow->TryDMF_DMSO Yes THF_MeCN_OK THF or MeCN are good starting points. IsReactionSlow->THF_MeCN_OK No

Caption: Decision workflow for solvent selection.

Q4: The starting material is a hydrochloride salt. How does this affect my choice and amount of base?

A4: The hydrochloride salt form means that the pyridine nitrogen is protonated. You will need to add at least two equivalents of base :

  • First equivalent: To neutralize the hydrochloride and generate the free base of 3-(chloromethyl)-5-(methylsulfonyl)pyridine.

  • Second equivalent: To deprotonate your nucleophile (if it is not already anionic) or to act as an acid scavenger for any generated HCl.

Commonly used bases include:

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): Mild inorganic bases suitable for many nucleophiles.

  • Sodium hydride (NaH): A strong, non-nucleophilic base, ideal for deprotonating alcohols, thiols, and other weakly acidic nucleophiles. Use with caution as it generates hydrogen gas.

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Organic bases that can also serve as acid scavengers.

The pKa of the pyridinium ion is typically around 5.2.[6] Therefore, a base with a conjugate acid pKa significantly higher than this is required for efficient deprotonation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently active nucleophile: The nucleophile may not be strong enough. 2. Inappropriate solvent: The solvent may be deactivating the nucleophile (protic) or not dissolving the reactants (non-polar). 3. Insufficient base: Only one equivalent of base was used, which was consumed by the hydrochloride salt.1. If using a neutral nucleophile (e.g., alcohol, thiol), pre-treat with a strong base like NaH to form the more potent anionic nucleophile. 2. Switch to a more polar aprotic solvent like DMF or DMSO to increase reaction rate.[5] 3. Ensure at least two equivalents of base are used. Consider a stronger base if a weak carbonate is ineffective.
Formation of Multiple Products 1. Over-alkylation: If the nucleophile has multiple reactive sites (e.g., a primary amine), it can react more than once. 2. Reaction with solvent: Highly reactive nucleophiles might react with solvents like DMF or acetonitrile at elevated temperatures. 3. Side reaction on the pyridine ring: While less common for the 3-position, strong nucleophiles could potentially engage in other pathways.1. Use a larger excess of the nucleophile to favor mono-alkylation. Alternatively, protect other reactive sites on the nucleophile. 2. Run the reaction at a lower temperature, even if it requires a longer reaction time. Consider switching to a less reactive solvent like THF. 3. Ensure an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions. Characterize byproducts by LC-MS to identify their structures and devise a mitigation strategy.
Reaction Stalls Before Completion 1. Decomposition of starting material or product: The highly activated substrate might be unstable under the reaction conditions. 2. Precipitation of reactants: A salt byproduct may be precipitating and coating the reactants, preventing further reaction.1. Run the reaction at a lower temperature. Monitor the reaction by TLC or LC-MS at regular intervals to check for the appearance of degradation products. 2. Increase the solvent volume or switch to a solvent with better solvating power for all components in the reaction mixture. Vigorous stirring is also crucial.
Difficult Product Purification 1. Residual DMF or DMSO: These high-boiling point solvents can be difficult to remove. 2. Product is a basic pyridine: The product may streak on silica gel chromatography.1. For DMF, perform multiple aqueous washes of the organic extract. For DMSO, a common method is to dilute the reaction mixture with a large volume of water and extract the product with a less polar solvent like ethyl acetate or diethyl ether. 2. Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent during column chromatography to suppress tailing.

General Experimental Protocol

Safety Precaution: 3-(Chloromethyl)-5-(methylsulfonyl)pyridine and related compounds are potent alkylating agents and should be handled with extreme care in a well-ventilated fume hood.[7][8] They are irritants and harmful if ingested, inhaled, or absorbed through the skin.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Objective: To perform a general nucleophilic substitution reaction with 3-(Chloromethyl)-5-(methylsulfonyl)pyridine using an alcohol as the nucleophile.

Materials:

  • 3-(Chloromethyl)-5-(methylsulfonyl)pyridine hydrochloride

  • Alcohol nucleophile (e.g., benzyl alcohol, 1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether or hexane (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nucleophile:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (2.2 eq).

    • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the solvent carefully via cannula.

    • Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the alcohol (1.1 eq) in a small amount of anhydrous DMF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Reaction:

    • Add 3-(Chloromethyl)-5-(methylsulfonyl)pyridine hydrochloride (1.0 eq) portion-wise to the stirred solution of the nucleophile at room temperature.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is slow.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water (2x) and then with brine (1x) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

This protocol serves as a general guideline and may require optimization for your specific nucleophile and reaction scale.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. BenchChem Technical Support.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride.
  • PMC. (n.d.). Effect of Allylic Groups on SN2 Reactivity.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
  • chemeurope.com. (n.d.). Pyridine.
  • Echemi. (n.d.). 3,5-bis(chloromethyl)
  • CAMEO Chemicals. (n.d.). 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
  • ResearchGate. (2015). Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups.
  • MIT Open Access Articles. (n.d.). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins.
  • Apollo Scientific. (2023). 3-(Chloromethyl)
  • Oreate. (2026).
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 4-(Chloromethyl)pyridine Hydrochloride.
  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
  • Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2.
  • What The Data Tells Us. (2025). Two Types of Nucleophilic Substitution Reactions.
  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2019). 7.10: The SN2 Mechanism.
  • PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Wikipedia. (n.d.). Pyridine.
  • Crash Course. (2021). Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23.
  • Chemistry LibreTexts. (2026). 3.
  • Quora. (2020). How do you identify if a reaction is SN2 just by seeing it?.
  • Google Patents. (n.d.).
  • YouTube. (2018). Chapter 9 - Part 4 - Determining if SN1 or SN2.
  • Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group.
  • ResearchGate. (n.d.). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
  • IntechOpen. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes.
  • Organic Chemistry Data. (2022).

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Technical Support Center: Troubleshooting Pyridine Substitution Reactions & Starting Material Removal

Author: BenchChem Technical Support Team. Date: March 2026

Pyridine derivatives are ubiquitous in medicinal chemistry and drug development. However, their amphoteric nature, polarity, and ability to coordinate with metals often cause them to co-elute with unreacted starting materials during standard silica gel chromatography. This technical guide provides field-proven, scalable methodologies for isolating pure pyridine products by exploiting their intrinsic physicochemical properties.

Quantitative Data: Electronic Influence on Pyridine pKa

To successfully separate unreacted starting materials from products without chromatography, one must understand the electronic causality behind their reactivity. Substituents drastically alter the electron density on the pyridine nitrogen, shifting its pKa. This differential is the foundational logic for chemical separation.

Pyridine DerivativeApproximate pKa (Conjugate Acid)Reactivity Profile & Separation Behavior
2-Fluoropyridine -0.44Highly electron-deficient starting material; remains neutral in 1M HCl.
2-Chloropyridine 0.49Electron-deficient starting material; remains neutral in 1M HCl.
Pyridine 5.25Standard reference base; protonates in dilute acid.
4-Methoxypyridine 6.62Electron-rich SNAr product; readily protonates in dilute acid.
4-Dimethylaminopyridine (DMAP) 9.60Highly electron-rich product/catalyst; strongly retains protonation.
FAQ 1: Nucleophilic Aromatic Substitution (SNAr) Purification

Question: How do I separate unreacted halogenated pyridine starting materials from my SNAr products without relying on complex gradient chromatography?

The Causality: In an SNAr reaction, you are typically displacing a strongly electron-withdrawing halogen (e.g., fluorine or chlorine) with an electron-donating nucleophile (e.g., an amine or alkoxide). As shown in the data table above, halogenated pyridines have extremely low pKa values (often < 1.0) because the halogen withdraws electron density from the nitrogen. Conversely, the resulting SNAr product has a significantly higher pKa (typically 6.0–9.0).

By washing the crude mixture with a dilute acid (pH ~0 to 1), the electron-rich product is selectively protonated into a water-soluble pyridinium salt. The electron-deficient unreacted starting material cannot be protonated at this pH and remains trapped in the organic layer 1. This acid-base extraction protocol is highly efficient for accessing high-purity pyridine ligands 2.

Self-Validating Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Extraction: Add an equal volume of 1M aqueous HCl. Stopper and shake vigorously, venting periodically.

  • Validation Check 1: Spot both the organic and aqueous layers on a TLC plate. Visualize under UV light to confirm the product has fully partitioned into the aqueous layer (at the baseline) and the starting material remains in the organic layer.

  • Separation: Separate the layers. Discard the organic layer containing the unreacted starting material (or retain for material recovery). Wash the aqueous layer once more with fresh organic solvent to remove trace impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH dropwise until the pH is > 10 (Verify with pH paper). The aqueous layer will often turn cloudy as the free-base pyridine product precipitates.

  • Back-Extraction: Extract the basified aqueous layer 3x with fresh organic solvent.

  • Validation Check 2: Spot the depleted aqueous layer on TLC to ensure no product remains.

  • Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure pyridine product.

AcidBaseExtraction A Crude Reaction Mixture (Basic Pyridine Product + Neutral Unreacted SM) B Dissolve in Organic Solvent (e.g., EtOAc, DCM) A->B C Extract with Dilute Acid (e.g., 1M HCl) B->C D Aqueous Layer (Protonated Pyridinium Product) C->D Aqueous Phase E Organic Layer (Neutral Unreacted SM & Impurities) C->E Organic Phase F Basify Aqueous Layer (pH > 10 with 6M NaOH) D->F G Back-Extract with Organic Solvent F->G H Dry & Evaporate (Pure Pyridine Product) G->H

Workflow for separating pyridines via pKa-driven acid-base extraction.

FAQ 2: Cross-Coupling & Amidation Purification

Question: My pyridine cross-coupling reaction leaves excess amine or electrophile starting materials that co-elute with my product. How can I remove them?

The Causality: When pKa differences are insufficient for acid-base extraction, solid-phase extraction using scavenger resins is the optimal solution. Scavenger resins are functionalized polymers (e.g., polystyrene) designed to covalently bind specific functional groups. For example, Polystyrene-Isocyanate (PS-Isocyanate) will rapidly form a urea linkage with unreacted primary or secondary amines, permanently anchoring the impurity to the solid macroscopic bead. Because the desired pyridine product lacks these reactive handles, it remains freely dissolved in the liquid phase and is isolated by simple filtration 3.

Self-Validating Protocol: Covalent Capture via Scavenger Resins

  • Preparation: Dissolve the crude reaction mixture in a solvent that swells polystyrene resins (e.g., DCM, THF, or DMF).

  • Resin Addition: Add the appropriate solid-supported scavenger resin at 2.5 to 3.0 molar equivalents relative to the estimated unreacted starting material. Use PS-Isocyanate for excess amines, or PS-Trisamine for excess electrophiles/acid chlorides.

  • Agitation: Agitate the suspension gently using an orbital shaker or overhead stirrer at room temperature for 4–12 hours. Crucial Note: Do not use magnetic stir bars, as they will mechanically crush the resin beads and clog your filters.

  • Validation Check: Analyze a 10 µL aliquot of the supernatant via LC-MS. The mass corresponding to the unreacted starting material must be completely absent from the chromatogram before proceeding. If it is still present, add 1.0 additional equivalent of resin and agitate for 2 more hours.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the impurity-bound resin.

  • Washing: Wash the resin cake with 3 column volumes of the reaction solvent to ensure all non-covalently bound product is recovered.

  • Isolation: Concentrate the combined filtrate in vacuo to isolate the purified pyridine derivative.

ScavengerResin S1 Crude Solution (Product + Excess Amine SM) S2 Add Scavenger Resin (e.g., PS-Isocyanate) S1->S2 S3 Agitate/Incubate (Covalent Capture) S2->S3 S4 Filtration S3->S4 S5 Filter Cake / Resin (Bound Amine Impurity) S4->S5 Solid S6 Filtrate (Pure Pyridine Product) S4->S6 Liquid

Solid-phase extraction of unreacted materials using scavenger resins.

FAQ 3: Advanced Bipyridine Synthesis

Question: I am synthesizing complex bipyridine ligands, and standard techniques fail to separate the unreacted starting material. What is an alternative approach?

The Causality: Separating unreacted halobipyridines from substituted bipyridine products is notoriously difficult due to nearly identical retention factors (Rf) on silica gel. To bypass this, researchers can utilize trimethylammonium-substituted bipyridines as the electrophilic starting material for SNAr reactions. Because the starting material is a highly polar, charged dication, it has zero mobility in standard organic solvent systems. Once the nucleophile displaces the trimethylammonium group, the resulting product is a neutral molecule. This massive polarity differential makes separating the neutral product from the unreacted cationic starting material trivial via simple filtration through a short silica plug 4.

References
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors Source: Arkivoc / Los Alamos National Laboratory[Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry Source: PMC (PubMed Central)[Link]

  • Diversification of 2,2'-Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylaminiums Source: ChemRxiv[Link]

Sources

Managing exothermic reactions during chlorination with thionyl chloride

Technical Support Center: Managing Exothermic Reactions During Thionyl Chloride ( SOCl2​ ) Chlorination

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal and kinetic hazards associated with thionyl chloride ( SOCl2​ ) scale-up. Chlorination is not merely a matter of mixing reagents; it is a delicate balance of heat flow, gas evolution, and catalytic initiation.

This guide moves beyond basic safety warnings to explain the causality behind thermal runaways, providing you with self-validating protocols to ensure your scale-up is both safe and highly efficient.

Process Safety & Exotherm Management Workflow

WorkflowAInitiate SOCl2 AdditionBMonitor Heat Flow (RC-1)A->BCIs Reaction Feed-Controlled?B->CDHalt Feed! (Reagent Accumulation)C->D No (Delayed Exotherm)EMaintain Feed RateC->E Yes (Immediate Heat Release)FCool Reactor & Assess TadD->FGComplete Addition & Heat to 45°CE->GF->B Resume slowly when safe

Workflow for managing SOCl2 addition and preventing delayed thermal runaway.

SECTION 1: Core Principles & Causality (FAQs)

Q: Why does thionyl chloride addition sometimes result in an uncontrollable delayed exotherm? A: A delayed exotherm occurs when a reaction is not "feed-controlled." If SOCl2​ is added at a temperature below its initiation threshold, the acid and SOCl2​ will simply coexist in solution without reacting (1)[1]. As the reagent accumulates in the reactor, any subsequent application of heat (or a slow initial exotherm) triggers the accumulated SOCl2​ to react en masse. This spontaneous reaction releases massive amounts of heat and gas ( SO2​ and HCl ), rapidly exceeding the reactor's cooling capacity and leading to a thermal runaway.

Q: Why is the choice of solvent critical, and why must MTBE be strictly avoided? A: Solvent incompatibility is a primary driver of scale-up explosions. Methyl tert-butyl ether (MTBE) is highly hazardous when used with SOCl2​ . The HCl gas generated as a byproduct of the chlorination catalyzes the decomposition of MTBE at temperatures above 40°C. This side reaction produces massive volumes of isobutylene gas alongside the expected SO2​ and HCl , leading to uncontrollable outgassing and severe over-pressurization (2)[2]. Toluene is the field-proven, safe alternative.

Q: How does the DMF catalyst affect the thermal profile of the reaction? A: N,N-Dimethylformamide (DMF) is frequently used in catalytic amounts to accelerate acid chloride formation. DMF reacts with SOCl2​ to generate a Vilsmeier–Haack intermediate (a chloroiminium ion) (3)[3]. The formation of this complex is highly exothermic. If DMF is added too quickly or in large quantities without adequate cooling, it will cause an immediate and dangerous temperature spike.

MechanismDMFDMF (Catalyst)VHVilsmeier-Haack Intermediate[Highly Exothermic]DMF->VH + SOCl2SOCl2Thionyl ChlorideSOCl2->VHActivatedActivated ComplexVH->Activated + SubstrateSubstrateR-OH / R-COOHSubstrate->ActivatedProductsR-Cl + SO2(g) + HCl(g)[Gas Evolution]Activated->Products Thermal/Gas ReleaseProducts->DMF Catalyst Regeneration

Vilsmeier-Haack intermediate formation and subsequent exothermic chlorination.

SECTION 2: Symptom-Based Troubleshooting Guide

SymptomMechanistic CauseCorrective Action
Massive foaming and over-pressurization at 40-45°C Solvent decomposition. If using MTBE, the HCl byproduct is cleaving the ether to form isobutylene gas (2)[2].Abort scale-up. Switch solvent system to Toluene with 1% v/v DMF. Ensure adequate headspace and route off-gas to a high-capacity NaOH scrubber.
No reaction at 25°C, followed by a violent exotherm upon heating Reagent accumulation. The reaction initiation temperature was not reached during addition, causing unreacted SOCl2​ to pool (1)[1].Utilize Reaction Calorimetry (RC-1) to establish the true initiation temperature. Add SOCl2​ only at or slightly above this temperature to ensure the reaction is strictly feed-controlled.
Sudden temperature spike immediately upon DMF addition Rapid formation of the Vilsmeier-Haack chloroiminium ion, which is a highly exothermic event (3)[3].Pre-mix DMF with the substrate in the solvent before the dropwise addition of SOCl2​ . Never add neat DMF to a bulk solution of SOCl2​ .

SECTION 3: Quantitative Reaction Calorimetry Data

To safely scale up, you must calculate the Adiabatic Temperature Rise ( Tad​ ). The data below demonstrates why Toluene is the only viable solvent for this specific scale-up profile.

Solvent SystemReaction Temp (°C)Feed-Controlled?Primary OutgassingAdiabatic Temp Rise ( Tad​ )Safety for Scale-Up
MTBE 45°CNo (Accumulation) SO2​ , HCl , Isobutylene+25°C to +53°CHazardous (Exceeds MTBE reflux of 55°C)
Toluene + 1% DMF 25°C to 45°CYes SO2​ , HCl Controlled / ManageableSafe (Well below Toluene reflux of 111°C)

Data synthesized from reaction calorimetry (RC-1) assessments of chlorination hazards (2)[2].

SECTION 4: Self-Validating Scale-Up Protocol

This protocol utilizes in-situ Process Analytical Technology (PAT) to create a self-validating system. By monitoring specific IR absorbances, you eliminate guesswork and ensure the reaction remains feed-controlled.

Equipment Setup:

  • Jacketed reactor equipped with an overhead stirrer and a reflux condenser.

  • In-situ ReactIR probe (e.g., Mettler Toledo) and RC-1 Reaction Calorimeter.

  • Off-gas scrubber charged with 20% NaOH solution.

Step-by-Step Methodology:

  • Reactor Charging: Charge the reactor with Toluene, the carboxylic acid/alcohol substrate, and 1% v/v DMF at 25°C.

    • Validation: Establish a baseline ReactIR spectrum. Note the substrate's carbonyl/hydroxyl stretch (e.g., acid dissolution observed at 1730 cm−1 and 700 cm−1 ) (1)[1].

  • Controlled Addition: Begin dropwise addition of SOCl2​ (1.1 - 1.5 equivalents) over 45 to 60 minutes. Maintain the jacket temperature at 25°C.

  • Kinetic Verification (Critical Step): Monitor the heat flow via the RC-1.

    • Validation: If heat flow remains flat while SOCl2​ is added, halt the addition . This indicates reagent accumulation (4)[4]. You must observe a steady, manageable heat release corresponding to the feed rate to confirm the reaction is feed-controlled.

  • Thermal Activation: Once addition is complete, gradually warm the reaction mixture to 45°C to drive the conversion to completion.

  • Endpoint Determination: Monitor the ReactIR profile.

    • Validation: The reaction is complete when the SOCl2​ peak ( 1240 cm−1 ) stabilizes and the acid chloride product peaks ( 1782/1735 cm−1 and 730 cm−1 ) reach a plateau (1)[1].

  • Degassing: Maintain stirring at 45°C until gas evolution ( SO2​ , HCl ) ceases, ensuring the scrubber neutralizes the effluent before proceeding to downstream isolation.

Scaling up pyridine functionalization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center: Pyridine Functionalization .

Scaling up the functionalization of pyridine rings—whether through C-H borylation, Minisci-type radical additions, or transition-metal-catalyzed cross-coupling—presents unique thermochemical, regiochemical, and catalytic challenges. The basic nitrogen atom of the pyridine ring can act as a catalyst poison, while the electronic deficiency of the ring often requires harsh, highly exothermic conditions that are difficult to manage safely in multikilogram reactors.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help drug development professionals and process chemists transition from milligram-scale discovery to robust, kilogram-scale manufacturing.

Process Selection & Troubleshooting Workflow

PyridineScaleUp Start Target: Functionalized Pyridine CheckType Select Functionalization Type Start->CheckType Minisci Minisci Reaction (Radical Alkylation) CheckType->Minisci CrossCoupling Cross-Coupling (Suzuki/Negishi) CheckType->CrossCoupling Borylation C-H Borylation (Ir-Catalyzed) CheckType->Borylation RegioIssue Issue: Poor Regioselectivity & Exotherms Minisci->RegioIssue PoisonIssue Issue: Catalyst Poisoning (Stalled Reaction) CrossCoupling->PoisonIssue SafetyIssue Issue: H2 Gas Evolution (Thermal Runaway) Borylation->SafetyIssue SolMinisci Use Maleate Blocking Group & Dose Oxidant Slowly RegioIssue->SolMinisci SolCoupling Add B(OMe)3 Lewis Acid & Rigorous Sparging PoisonIssue->SolCoupling SolBorylation PAT Monitoring & Controlled Aqueous Quench SafetyIssue->SolBorylation

Decision matrix for scaling up pyridine functionalization workflows.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Section 1: Minisci Reactions & Thermal Management

Q: When scaling up a Minisci reaction for pyridine alkylation, I observe severe exotherms and poor regioselectivity (mixtures of C-2 and C-4 adducts). How can I control this at the kilogram scale?

A: The classical Minisci reaction relies on the generation of highly reactive, carbon-centered radicals that attack electron-deficient heterocycles. Native pyridine has multiple reactive sites (C-2, C-4, C-6), and the compact geometry of C(sp2) radicals often leads to attack at the hindered C-2 position, resulting in complex regioisomer mixtures[1]. Furthermore, the rapid oxidative decarboxylation of the radical precursor (often using ammonium persulfate) is highly exothermic, posing a severe thermal runaway risk at scale[2].

  • Causality & Solution: To achieve exclusive C-4 regioselectivity, you must alter the steric and electronic environment of the pyridine ring. Utilizing a maleate- or fumarate-derived blocking group forms a stable, often crystalline pyridinium salt that directs the radical exclusively to the C-4 position[1][3]. To manage the exotherm, transition from a batch-addition of the oxidant to a controlled, continuous dosing strategy. For example, dosing the (NH4​)2​S2​O8​ solution over several hours at 80 °C ensures the radical generation rate does not exceed the reactor's heat removal capacity[2].

Section 2: Catalyst Poisoning in Cross-Coupling

Q: My Suzuki-Miyaura cross-coupling of a bromopyridine stalls at 40% conversion on a 500g scale, despite working perfectly at 50mg. What causes this catalyst deactivation, and how do I fix it?

A: The basic nitrogen atom of the pyridine ring is a strong σ -donor. It can readily coordinate to the active Palladium(0) or Palladium(II) center, displacing essential phosphine ligands and forming stable, catalytically inactive complexes[4]. At a larger scale, mass transfer limitations and trace impurities (such as elemental sulfur from starting material synthesis or excess halides) exacerbate this poisoning effect[4].

  • Causality & Solution: The stalling is caused by the substrate (or product) outcompeting the ligand for the metal center. To mitigate this, you can introduce a Lewis acidic additive, such as trimethyl borate ( B(OMe)3​ ), which transiently binds to the Lewis basic pyridine nitrogen. This effectively masks the nitrogen, preventing it from coordinating to the palladium and restoring catalytic activity[5]. Additionally, ensure rigorous subsurface sparging with nitrogen; trace oxygen at scale accelerates the oxidation of phosphine ligands to phosphine oxides, a process that is catalyzed by basic amines like pyridine[5].

Section 3: Process Safety in C-H Borylation

Q: We are transitioning an Iridium-catalyzed C-H borylation of a substituted pyridine to a multikilo scale. What are the primary process safety hazards, and how do we mitigate them?

A: Iridium-catalyzed C-H borylation is highly efficient, often requiring as little as 0.1 mol% catalyst loading[6]. However, when using bis(pinacolato)diboron ( B2​pin2​ ), the reaction generates stoichiometric amounts of pinacolborane (HBpin) as a byproduct[7].

  • Causality & Solution: HBpin is highly reactive and acts as a secondary borylating agent. More critically, upon contact with moisture during the workup phase, HBpin hydrolyzes rapidly to liberate massive volumes of hydrogen gas. For context, processing ~57 kg of pyridine can generate ~25 kg of HBpin, which has the potential to release up to 10.75 cubic meters of highly flammable H2​ gas[7]. To safely scale this, implement Process Analytical Technology (PAT) such as in-situ FTIR or NMR to monitor the consumption of B2​pin2​ and the accumulation of HBpin[7]. Contain the risk to the final quench step by performing a reverse-quench: slowly dose the active reaction mixture into a dilute aqueous stream under a heavy nitrogen sweep to safely vent the generated hydrogen below its lower explosive limit (LEL)[7].

Experimental Methodology: Scalable C-4 Minisci Alkylation

This self-validating protocol utilizes a maleic acid blocking group to achieve >98% regioselectivity for the C-4 position of pyridine, designed specifically for >100g scale operations.

Step 1: Pyridinium Salt Formation (Blocking Group Installation)

  • Charge a jacketed reactor with pyridine (1.0 eq) and ethyl acetate (5 volumes).

  • Slowly add maleic acid (1.05 eq) while maintaining the internal temperature (IT) below 30 °C.

  • Self-Validation Check: The reaction should form a thick white slurry. If the solution remains clear, verify the anhydrous nature of the solvent, as water solubilizes the salt. Filter and dry the pyridinium maleate salt.

Step 2: Radical Generation & Alkylation

  • Charge the reactor with the pyridinium salt (1.0 eq), the target carboxylic acid (e.g., propionic acid, 3.0 eq), and AgNO3​ (0.1 eq) in a 3:1 mixture of Water:Acetonitrile (10 volumes).

  • Heat the mixture to an IT of 80 °C.

  • Prepare a 2.0 M aqueous solution of (NH4​)2​S2​O8​ (2.0 eq).

  • Critical Scale-up Step: Dose the persulfate solution via a metering pump over 3 hours.

  • Self-Validation Check: Monitor the IT and jacket temperature (JT). A positive ΔT (IT > JT by ~2-5 °C) confirms active radical generation. If ΔT drops to zero during dosing, pause the addition immediately to prevent oxidant accumulation and subsequent thermal runaway.

Step 3: Workup & Deprotection

  • Cool the mixture to 20 °C. Adjust the pH to >10 using 20% aqueous NaOH.

  • Mechanistic Note: The highly basic conditions simultaneously neutralize the reaction and cleave the maleate blocking group, liberating the free C-4 alkylated pyridine base.

  • Extract with methyl tert-butyl ether (MTBE), wash with brine, and concentrate under reduced pressure.

Quantitative Troubleshooting Matrix

Use this data-driven matrix to diagnose deviations during multigram to kilogram scale-up campaigns.

FunctionalizationObserved IssueQuantitative Metric / TriggerRoot CauseCorrective Action
Minisci Alkylation Exotherm / Runaway ΔT (Internal - Jacket) > 10 °COxidant accumulation due to low initiation temperature.Pause dosing. Ensure IT is 80 °C before resuming persulfate addition[2].
Minisci Alkylation Poor RegioselectivityC-2 : C-4 ratio > 5:95 (via HPLC)Insufficient steric bulk or free pyridine present.Ensure complete formation of the maleate/fumarate pyridinium salt prior to oxidation[1][3].
Suzuki Coupling Reaction StallingConversion halts at 30-50%Pyridine nitrogen coordinating to Pd, displacing ligands[4].Add 1.0 eq of B(OMe)3​ to mask the pyridine nitrogen[5].
C-H Borylation Pressure SpikeReactor pressure increases > 0.5 bar/min during quenchUncontrolled hydrolysis of stoichiometric HBpin byproduct[7].Switch to a slow, controlled reverse-quench into water with continuous N2​ sweep[7].

References

  • Scaling up a C–H Borylation: Addressing the Safety Concerns of an Iridium-Catalyzed Process for Multikilo Scale Manufacture Organic Process Research & Development - ACS Publications URL:[Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines PMC - NIH URL:[Link]

  • Design and Scale-Up of an Alkylated Minisci Reaction to Produce Ethionamide with 4-Cyanopyridine as Raw Materials ResearchGate URL:[Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines ChemRxiv URL:[Link]

  • (Hopefully) Everything about Suzuki cross-coupling Reddit - r/Chempros URL:[Link]

  • Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis Medium URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine and 3-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry and synthetic organic chemistry, substituted pyridines are indispensable building blocks. This guide provides an in-depth comparative analysis of two key pyridine-based reagents: 3-(chloromethyl)-5-(methylsulfonyl)pyridine and 3-bromo-5-(methylsulfonyl)pyridine. While structurally similar, the crucial difference in their reactive sites—a chloromethyl group versus a bromo substituent on the aromatic ring—dictates profoundly different synthetic applications. 3-(Chloromethyl)-5-(methylsulfonyl)pyridine is an excellent electrophile for nucleophilic aliphatic substitution (SN2) reactions, ideal for introducing the (5-(methylsulfonyl)pyridin-3-yl)methyl moiety. Conversely, 3-bromo-5-(methylsulfonyl)pyridine is primarily utilized in transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds directly at the C-3 position of the pyridine ring. This guide will dissect the theoretical underpinnings of their reactivity, provide practical experimental protocols, and offer data-driven insights to inform strategic decisions in complex molecule synthesis.

Introduction: Two Scaffolds, Divergent Synthetic Pathways

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs. Its derivatives are cornerstones in the synthesis of novel therapeutic agents. Both 3-(chloromethyl)-5-(methylsulfonyl)pyridine and 3-bromo-5-(methylsulfonyl)pyridine share a common pyridine core substituted with a potent electron-withdrawing methylsulfonyl (—SO₂CH₃) group. This group significantly influences the electronic properties of the pyridine ring, enhancing the reactivity of both molecules, albeit at different positions.

The key distinction lies in the nature and location of the leaving group:

  • 3-(Chloromethyl)-5-(methylsulfonyl)pyridine features a chlorine atom on a methyl group attached to the C-3 position. This creates a reactive benzylic-like halide, primed for nucleophilic aliphatic substitution.

  • 3-Bromo-5-(methylsulfonyl)pyridine possesses a bromine atom directly attached to the C-3 position of the aromatic ring. This site is generally unreactive towards classical nucleophilic substitution but is an excellent handle for organometallic cross-coupling reactions.

Understanding their distinct reactivity profiles is paramount for synthetic chemists aiming to leverage these intermediates effectively.

Theoretical Framework: Factors Governing Reactivity

The divergent reactivity of these two molecules can be rationalized by fundamental principles of organic chemistry.

Nucleophilic Aliphatic Substitution (SNAli) Reactivity: The Chloromethyl Group

The reactivity of the chloromethyl group in 3-(chloromethyl)-5-(methylsulfonyl)pyridine is governed by its susceptibility to nucleophilic attack, primarily via an SN2 mechanism.

  • Electrophilic Carbon: The carbon of the chloromethyl group (—CH₂Cl) is rendered highly electrophilic. This is due to the inductive effect of the adjacent chlorine atom and, more significantly, the strong electron-withdrawing nature of the entire (methylsulfonyl)pyridine ring system.

  • Leaving Group Ability: The chloride ion (Cl⁻) is a good leaving group, facilitating the substitution reaction. While bromide is generally a better leaving group than chloride in SN2 reactions due to its lower basicity and the weaker C-Br bond, the chloromethyl compound is still a highly effective alkylating agent.

  • Steric Hindrance: As a primary halide, the chloromethyl group is sterically unhindered, making it an ideal substrate for backside attack by a nucleophile, which is characteristic of the SN2 pathway.

Aromatic Reactivity: The Bromo Substituent

The C-Br bond on the pyridine ring of 3-bromo-5-(methylsulfonyl)pyridine behaves very differently.

  • Nucleophilic Aromatic Substitution (SNAr): Direct attack by a nucleophile on the C-3 carbon is generally disfavored. For an SNAr reaction to occur, the attack must form a stabilized anionic intermediate (a Meisenheimer complex). Nucleophilic attack on pyridine is favored at the C-2 and C-4 positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[1][2][3] Attack at the C-3 position does not allow for this stabilization, making it significantly less favorable.[3] While the methylsulfonyl group is electron-withdrawing, SNAr at the C-3 position remains a high-energy process.

  • Transition-Metal Catalysis: The true utility of the C-Br bond is realized in the context of transition-metal catalysis. The C-Br bond readily undergoes oxidative addition to a low-valent metal center, such as Palladium(0), which is the crucial first step in many cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[4][5]

Comparative Reactivity and Applications

The choice between these two reagents is dictated entirely by the desired synthetic transformation.

Feature3-(Chloromethyl)-5-(methylsulfonyl)pyridine3-Bromo-5-(methylsulfonyl)pyridine
Primary Reactive Site Benzylic-like carbon of the —CH₂Cl groupC-3 carbon of the pyridine ring
Primary Reaction Type Nucleophilic Aliphatic Substitution (SN2)Palladium-Catalyzed Cross-Coupling
Typical Nucleophiles Amines, thiols, alkoxides, phenoxides, carbanionsOrganoboron reagents, amines, alcohols
Bond Formed C-N, C-S, C-O, C-C (at the methyl group)C-C, C-N, C-O (at the ring C-3)
Key Application Introduction of the (5-(methylsulfonyl)pyridin-3-yl)methyl moietyBiaryl synthesis, arylamination, arylation
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)

Data Presentation: Physicochemical Properties

A summary of key physicochemical properties is presented below. Note that comprehensive experimental data for 3-(chloromethyl)-5-(methylsulfonyl)pyridine is not as readily available in public databases.

Property3-(Chloromethyl)-5-(methylsulfonyl)pyridine3-Bromo-5-(methylsulfonyl)pyridine
CAS Number Not available445491-71-4[6][7][8]
Molecular Formula C₇H₈ClNO₂SC₆H₆BrNO₂S[6]
Molecular Weight 221.66 g/mol 236.09 g/mol [6]
Physical Form Solid (predicted)Solid[7]
Boiling Point Not available381.6°C at 760 mmHg[6]

Mandatory Visualizations: Reaction Mechanisms

SN2 Reaction of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine

The diagram below illustrates the concerted, single-step SN2 mechanism where a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride leaving group.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R1 Nu⁻ R2 3-(Chloromethyl)-5- (methylsulfonyl)pyridine TS [Nu---CH₂(Py)---Cl]⁻ R1->TS Nucleophilic Attack R2->TS P1 Substituted Product TS->P1 Bond Formation/ Bond Cleavage P2 Cl⁻ TS->P2 Suzuki_Coupling Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination reagents1 Ar-Br (3-Bromo-5-(methylsulfonyl)pyridine) reagents1->pd2_complex reagents2 R-B(OR)₂ (Boronic Acid/Ester) reagents2->pd2_trans base Base (e.g., K₂CO₃) base->pd2_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols with Mechanistic Justification

Protocol: N-Alkylation using 3-(Chloromethyl)-5-(methylsulfonyl)pyridine

This protocol describes a typical SN2 reaction with a secondary amine.

Objective: To synthesize N-((5-(methylsulfonyl)pyridin-3-yl)methyl)aniline.

Materials:

  • 3-(Chloromethyl)-5-(methylsulfonyl)pyridine (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(chloromethyl)-5-(methylsulfonyl)pyridine (1.0 eq) and anhydrous DMF.

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous DMF is a polar aprotic solvent that enhances SN2 reaction rates by solvating the potassium cation while leaving the nucleophile (aniline) relatively "bare" and more reactive.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) followed by aniline (1.1 eq) to the stirred solution.

    • Causality: K₂CO₃ is a mild base used to neutralize the HCl that is notionally formed during the reaction, driving the equilibrium towards the product. A slight excess of the nucleophile (aniline) ensures complete consumption of the limiting electrophile.

  • Reaction Conditions: Heat the mixture to 60-70°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: Moderate heating provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and then with brine.

    • Causality: The aqueous work-up serves to remove the DMF solvent, inorganic salts (K₂CO₃, KCl), and excess aniline.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Protocol: Suzuki-Miyaura Coupling with 3-Bromo-5-(methylsulfonyl)pyridine

This protocol outlines a standard Suzuki coupling to form a biaryl compound. [4][9] Objective: To synthesize 3-phenyl-5-(methylsulfonyl)pyridine.

Materials:

  • 3-Bromo-5-(methylsulfonyl)pyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water mixture (e.g., 4:1 v/v), degassed

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine 3-bromo-5-(methylsulfonyl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and will be readily oxidized to an inactive Pd(II) state. [10]Maintaining a strictly inert atmosphere is critical for the catalytic cycle to function.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Causality: The solvent system is crucial. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base (K₂CO₃). The base is required to activate the boronic acid for the transmetalation step. Degassing the solvent removes dissolved oxygen. [4][10]4. Reaction Conditions: Heat the mixture to 90-100°C and stir vigorously for 6-16 hours. Monitor the reaction by TLC or LC-MS.

    • Causality: The elevated temperature is required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

    • Causality: This procedure removes inorganic salts and the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Safety and Handling

Both 3-(chloromethyl)-5-(methylsulfonyl)pyridine and 3-bromo-5-(methylsulfonyl)pyridine should be handled with care in a well-ventilated fume hood.

  • 3-(Chloromethyl) derivatives are reactive alkylating agents and should be treated as potential irritants and harmful if swallowed, inhaled, or absorbed through the skin. [11]* 3-Bromo-5-(methylsulfonyl)pyridine may cause skin, eye, and respiratory irritation. * Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling these compounds.

Conclusion

The selection between 3-(chloromethyl)-5-(methylsulfonyl)pyridine and 3-bromo-5-(methylsulfonyl)pyridine is a clear-cut strategic decision based on the desired bond construction.

  • For alkylation of nucleophiles to introduce a -(CH₂)-(5-SO₂CH₃-pyridin-3-yl) unit, 3-(chloromethyl)-5-(methylsulfonyl)pyridine is the reagent of choice due to its activated primary halide suitable for SN2 reactions.

  • For direct functionalization of the pyridine ring at the C-3 position via C-C or C-heteroatom bond formation, 3-bromo-5-(methylsulfonyl)pyridine is the superior precursor, serving as an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.

A thorough understanding of their distinct chemical personalities empowers the synthetic chemist to design more efficient and elegant routes to complex molecular targets in drug discovery and materials science.

References

  • BuyersGuideChem. (n.d.). 3-Bromo-5-(methylsulfonyl)pyridine | C6H6Br N O2 S. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride. Retrieved from [Link]

  • Quora. (2018). What is the difference between benzyl chloride and benzyl bromide?. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Retrieved from [Link]

  • ChemBK. (2024). 3-(Chloromethyl)-5-methylpyridine. Retrieved from [Link]

  • Brainly. (2024). Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactive in both?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-(methylsulfonyl)pyridine (C6H6BrNO2S). Retrieved from [Link]

  • ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Retrieved from [Link]

  • Universität Freiburg. (2020). Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Retrieved from [Link]

  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Harvard University. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • PubMed. (1989). Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity. Retrieved from [Link]

Sources

Alternative reagents to thionyl chloride for chloromethylation of pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Thionyl Chloride: Advanced Reagents for the Chloromethylation of Pyridines

Introduction Chloromethylpyridines are keystone building blocks in medicinal chemistry and agrochemical development[1]. The reactive chloromethyl (-CH2Cl) handle serves as a prime electrophilic site for nucleophilic substitution, enabling the synthesis of complex active pharmaceutical ingredients (APIs) and targeted molecular scaffolds[1]. Traditionally, the conversion of pyridinemethanols (pyridyl carbinols) to chloromethylpyridines relies heavily on thionyl chloride (SOCl2)[2].

However, SOCl2 presents significant synthetic challenges. The causality behind its limitations lies in its harsh reactivity and the generation of stoichiometric amounts of hydrochloric acid (HCl) and sulfur dioxide (SO2)[2]. For electron-deficient pyridine systems, protonation of the pyridine nitrogen by HCl further deactivates the ring. More critically, SOCl2 can lead to unwanted overchlorination (e.g., converting a bromopyridine to a chloropyridine) and requires extensive hazard controls for large-scale production[3].

To ensure self-validating and robust workflows, this guide objectively compares three field-proven, high-performance alternatives to SOCl2: the Cyanuric Chloride/DMF complex, the Appel Reaction, and the Methanesulfonyl Chloride (MsCl) pathway.

The Cyanuric Chloride / DMF Complex: A Milder Vilsmeier-Type Approach

Expertise & Causality: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) reacts with N,N-dimethylformamide (DMF) to form a Vilsmeier-Haack-type adduct. This adduct acts as a mild and highly selective chlorine transfer agent. Unlike SOCl2, this method avoids the generation of toxic SO2 gas and suppresses overchlorination side reactions, making it ideal for sensitive substrates like halogenated pyridines[3]. The reaction proceeds via an alkoxy intermediate that cleanly collapses to the alkyl chloride without degrading the pyridine core.

Self-Validating Protocol:

  • Adduct Formation: In a dry flask, dissolve cyanuric chloride (1.02 eq) in anhydrous DMF. Stir at room temperature for 1 hour to ensure complete formation of the active cyanuric chloride•DMF adduct.

  • Substrate Addition: Dissolve the pyridinemethanol (1.0 eq) in dichloromethane (DCM) and add it dropwise to the adduct solution.

  • Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by TLC or GC-MS (disappearance of the alcohol peak).

  • Workup: Quench with deionized water to hydrolyze the unreacted adduct. Separate the organic layer, extract the aqueous phase with DCM, dry over MgSO4, and concentrate. The byproduct, cyanuric acid, is highly water-soluble and is easily removed during the aqueous wash, validating the purity of the organic phase.

Cyanuric A Cyanuric Chloride + DMF B Vilsmeier-Haack Type Adduct A->B Activation (1h, RT) D Alkoxy Intermediate B->D Reacts with C Pyridine-Methanol C->D Nucleophilic Attack E Chloromethylpyridine (Target) D->E Chloride Displacement F Cyanuric Acid (Water-Soluble) D->F Leaving Group

Fig 1. Mechanistic pathway of cyanuric chloride/DMF mediated chlorination.

The Appel Reaction: Neutral Conditions Driven by Oxophilicity

Expertise & Causality: The Appel reaction utilizes triphenylphosphine (PPh3) and a halogen source (typically carbon tetrachloride, CCl4, or N-chlorosuccinimide, NCS)[1]. The causality of this reaction is driven by the extreme oxophilicity of phosphorus, forming a strong P=O bond in the triphenylphosphine oxide byproduct. Because the reaction operates under neutral or mildly basic conditions, it prevents the protonation of the pyridine ring, preserving its electronic integrity and preventing acid-catalyzed degradation[1].

Self-Validating Protocol:

  • Preparation: Dissolve the pyridinemethanol (1.0 eq) and PPh3 (1.2 eq) in anhydrous DCM under an inert atmosphere (N2 or Argon).

  • Halogenation: Cool the mixture to 0 °C. Slowly add CCl4 (excess) or NCS (1.2 eq) to control the exothermic phosphonium formation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a precipitate (triphenylphosphine oxide) acts as a visual, self-validating indicator of reaction progression.

  • Purification: Concentrate the mixture. The major challenge is separating the target from PPh3O. Trituration with cold hexanes or diethyl ether precipitates the PPh3O, allowing the soluble chloromethylpyridine to be filtered and concentrated.

Appel A Pyridine-Methanol + PPh3 + CCl4/NCS B Phosphonium Intermediate A->B Halogenation of PPh3 C O-P Bond Formation (High Oxophilicity) B->C Alcohol Attack D Chloromethylpyridine C->D SN2 by Chloride E Triphenylphosphine Oxide (Precipitate) C->E Thermodynamic Driver

Fig 2. Appel reaction mechanism driven by the oxophilicity of phosphorus.

Methanesulfonyl Chloride (MsCl) / Base: The Two-Step, One-Pot Strategy

Expertise & Causality: When direct chlorination is too harsh, converting the hydroxyl group into a sulfonate ester (mesylate) provides an excellent leaving group[1]. The causality here is sequential: MsCl reacts with the alcohol in the presence of a base (like triethylamine or pyridine) to form the mesylate. The chloride ions generated in situ (from the MsCl and the amine hydrochloride salt) then act as nucleophiles, displacing the mesylate via an SN2 mechanism to yield the alkyl chloride[1].

Self-Validating Protocol:

  • Mesylation: Dissolve the pyridinemethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Addition: Add MsCl (1.2 eq) dropwise. The reaction forms the mesylate intermediate rapidly (monitor via TLC for the disappearance of the highly polar alcohol spot).

  • Substitution: To drive the substitution, an exogenous chloride source (e.g., LiCl, 2.0 eq) can be added, or the reaction can simply be heated to reflux to allow the in situ chloride to displace the mesylate.

  • Workup: Wash the organic layer with saturated NaHCO3 to neutralize any remaining acid, followed by a brine wash. Dry and concentrate.

MsCl A Pyridine-Methanol C Pyridine-Methyl Mesylate (Excellent Leaving Group) A->C Mesylation B MsCl / Et3N (0°C) B->C E Chloromethylpyridine C->E SN2 Substitution D Chloride Source (LiCl or Et3N•HCl) D->E

Fig 3. Two-step, one-pot mesylation and subsequent nucleophilic chlorination.

Quantitative Data Presentation & Comparison

The following table summarizes the operational parameters, yields, and strategic advantages of each reagent system to aid in experimental design.

ParameterThionyl Chloride (Baseline)Cyanuric Chloride / DMFAppel Reaction (PPh3/CCl4)MsCl / Base
Typical Yield 60 - 80%85 - 95%75 - 90%70 - 85%
Reaction Conditions Harsh, acidic (HCl gas)Mild, room temperatureNeutral to mildly basicBasic (amine presence)
Primary Byproducts SO2 (toxic gas), HClCyanuric acid (water-soluble)Triphenylphosphine oxideMethanesulfonate salts
Overchlorination Risk High (ring chlorination)Very LowLowLow
Purification Difficulty Low (byproducts are gases)Low (aqueous wash)High (chromatography/trituration)Moderate (aqueous wash)
Scalability High, but requires scrubbingExcellent, easy handlingPoor (atom economy, PPh3O waste)Good

Conclusion

While thionyl chloride remains a traditional staple for chlorination, the unique electronic properties of pyridine rings often necessitate more refined approaches. For researchers prioritizing scalability and mild conditions, the Cyanuric Chloride/DMF adduct offers an elegant, high-yielding solution that avoids toxic gas generation and overchlorination[3]. The Appel Reaction is the method of choice when strictly neutral conditions are required to preserve acid-sensitive functional groups[1], though purification can be labor-intensive. Finally, the MsCl route provides a reliable, self-validating SN2 pathway that leverages common laboratory reagents to achieve excellent conversion[1].

References

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI (Molecules).[Link]

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Pyridine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals. Their inherent basicity, hygroscopicity, and potential for containing closely related impurities present unique analytical challenges. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic and titrimetric methods for the purity assessment of pyridine intermediates.

The narrative that follows is grounded in the principles of analytical chemistry, drawing upon established methodologies and regulatory guidance to provide a scientifically rigorous comparison. We will delve into the "why" behind experimental choices, offering insights honed from experience in the field.

The Principle of Absolute Quantification: Why qNMR Stands Apart

At its core, the power of qNMR lies in its status as a primary analytical method.[1][2] The fundamental principle is that the integrated area of a signal in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[1][3] This allows for a direct measurement of the molar concentration of an analyte by comparing the integral of one of its characteristic signals to that of a certified internal standard of known purity and concentration, co-dissolved in the same NMR tube.[2][4]

This is a significant departure from chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which are comparative methods.[2] HPLC separates components of a mixture, and quantification relies on the response of a detector (commonly UV-Vis).[2] This response can vary significantly between the main compound and its impurities, necessitating the use of response factors or specific reference standards for each impurity to achieve accurate quantification.[5] qNMR, in contrast, offers a more direct and often more accurate measure of purity without the need for reference standards of the impurities themselves.[2][5][6]

Navigating the Challenges of Pyridine Intermediates

The analysis of pyridine intermediates is not without its complexities. These compounds are often:

  • Hygroscopic: Pyridine and its derivatives readily absorb atmospheric moisture.[7][8] This can lead to inaccuracies in weighing and, consequently, in the final purity calculation.

  • Volatile: The volatility of some pyridine intermediates can also pose challenges during sample preparation and handling.

  • Prone to Containing Related Impurities: The synthesis of pyridine derivatives can result in the presence of structurally similar impurities, such as positional isomers (picolines, lutidines), which can be difficult to separate and quantify using traditional methods.[9]

qNMR, when properly implemented, can effectively address these challenges. The use of a non-hygroscopic, stable internal standard and careful sample preparation in a controlled environment can mitigate the effects of water absorption.[10][11][12] Furthermore, the high resolution of modern NMR spectrometers often allows for the baseline separation of signals from closely related isomers, enabling their simultaneous quantification.[1]

A Head-to-Head Comparison: qNMR vs. Alternative Methods

To provide a clear, data-driven comparison, let's consider a hypothetical, yet representative, scenario: the purity assessment of a 2-substituted pyridine intermediate. We will compare the performance of ¹H-qNMR with HPLC and Karl Fischer (KF) titration.

Parameter ¹H-qNMR HPLC (UV Detection) Karl Fischer Titration
Principle Direct, primary method based on molar concentration.[2]Comparative method based on separation and detector response.[2]Titrimetric method specific for water content.
Accuracy High, provides an absolute purity value.[2]High, but can be influenced by the response factors of impurities.[2]Highly accurate for water determination.
Precision Excellent, with low relative standard deviation (RSD).[2]Very good, with low RSD.[2]Excellent for water content.
Specificity High, can distinguish between structurally similar isomers.Dependent on chromatographic resolution.Specific to water.
Sample Throughput Moderate to high; can be automated.[4]High, especially with modern UPLC systems.High.
Method Development Can be relatively fast.[5]Can be time-consuming, requiring optimization of column, mobile phase, and gradient.[5]Standardized method.
Solvent Consumption Low, eco-friendly.[5]Higher, generates more solvent waste.Moderate.
Detection of "Invisible" Impurities Can quantify non-chromophoric impurities and residual solvents.[5]Limited to impurities with a UV chromophore.[5]Not applicable.
Illustrative Data: Purity Assessment of a 2-Substituted Pyridine
Method Result Interpretation
¹H-qNMR (Purity) 98.5%This value represents the molar purity of the 2-substituted pyridine relative to the internal standard. It accounts for all proton-containing impurities.
Karl Fischer Titration 1.0%This is the measured water content in the sample.
HPLC (Area %) 99.5%This value is based on the relative area of the main peak. It may overestimate purity if impurities have a poor UV response or are non-chromophoric.[5]
Mass Balance Purity 97.5%Calculated as: 100% - 1.0% (water) - [impurities from other methods]. This approach combines data from multiple techniques for a comprehensive assessment.[13]

Discrepancy and Interpretation: In this example, the HPLC area percent suggests a higher purity than the qNMR result.[2] This discrepancy could arise if an impurity co-elutes with the main peak or has a significantly lower UV response factor.[2] qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition.[2] The mass balance approach, which incorporates the water content from Karl Fischer titration, gives a purity value that is often considered the most accurate overall assessment.[13] However, it is also the most time and resource-intensive.[13]

Experimental Protocols: A Guide to Best Practices

Detailed and robust methodologies are critical for obtaining accurate and reproducible results. Below are representative experimental protocols for the purity assessment of a pyridine intermediate using ¹H-qNMR, HPLC, and Karl Fischer titration.

¹H-qNMR Purity Determination: A Step-by-Step Workflow

This protocol outlines the key steps for determining the absolute purity of a pyridine intermediate using an internal standard.

1. Selection of the Internal Standard: The choice of internal standard is crucial for the accuracy of the qNMR experiment.[14] The ideal standard should be:

  • Of high, certified purity (≥99.5%). [14]

  • Chemically stable and non-reactive with the analyte or solvent.[14]

  • Soluble in the chosen deuterated solvent. [14][15]

  • Possess one or more sharp signals (preferably singlets) in a region of the ¹H NMR spectrum that is free of signals from the analyte and any expected impurities.[14]

  • Non-hygroscopic and non-volatile. [11][12][16]

For pyridine intermediates, suitable internal standards often include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone, depending on the specific analyte and solvent.[1][14][17]

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the pyridine intermediate into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.[1]

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[1]

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer the solution to a high-quality 5 mm NMR tube.[1]

3. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1]

  • Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment.

  • Key Acquisition Parameters for Quantification:

    • Pulse Angle: A 90° pulse angle should be accurately calibrated.[1]

    • Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5 times the longest T₁ relaxation time of any signal of interest (from both the analyte and the internal standard) to ensure full relaxation between scans.[1] A value of 30-60 seconds is often a safe starting point.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for accurate integration.[18]

4. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved, characteristic signals of both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following equation[3]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

HPLC-UV Purity Method

This method is designed for the separation and quantification of a pyridine intermediate and its potential impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector. A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[18]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (often with a pH modifier like formic acid or phosphoric acid) and acetonitrile is typical.[18][19]

    • Flow Rate: 1.0 mL/min.[19]

    • Detection: UV detection at a wavelength of maximum absorbance for the pyridine intermediate (e.g., 254 nm).[19]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., the mobile phase) to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.[19]

  • Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[19]

Karl Fischer Titration for Water Content
  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Method: A small, accurately weighed amount of the pyridine intermediate is introduced into the titration cell, and the water content is determined automatically. This method is highly specific for water and is essential for hygroscopic compounds.[13]

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire Spectrum (Optimized d1, 90° pulse) transfer->nmr_acq process_spec Phase & Baseline Correction nmr_acq->process_spec integrate Integrate Signals (Analyte & Standard) process_spec->integrate calculate Calculate Purity (Using Formula) integrate->calculate result result calculate->result Absolute Purity (%)

Caption: Workflow for qNMR Purity Determination.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_kf Karl Fischer cluster_mass_balance Mass Balance qnmr_node Direct Molar Measurement High Accuracy Quantifies 'Invisible' Impurities Purity Overall Purity Assessment qnmr_node->Purity hplc_node Comparative Response Relies on Chromophores High Throughput hplc_node->Purity kf_node Specific to Water Essential for Hygroscopic Samples kf_node->Purity mb_node Comprehensive Purity (Combines multiple techniques) Purity->mb_node

Caption: Conceptual Comparison of Purity Assessment Methods.

Conclusion and Recommendations

For the rigorous purity assessment of pyridine intermediates, ¹H-qNMR stands out as a powerful, direct, and highly accurate technique. Its ability to provide an absolute purity value without the need for specific impurity reference standards makes it an efficient and reliable method, particularly during drug development where such standards may not be available.[4][5]

While HPLC remains an indispensable tool for purity analysis, especially for release testing in a quality control environment, its results should be interpreted with an understanding of its limitations, namely its reliance on the UV response of impurities. For pyridine intermediates, which are often hygroscopic, the use of Karl Fischer titration is non-negotiable for an accurate determination of water content.

A best-practice, orthogonal approach involves using ¹H-qNMR for primary purity assignment and cross-validating the results with HPLC.[18] The water content determined by Karl Fischer should then be used to calculate a final, comprehensive mass balance purity. This multi-faceted strategy provides the highest degree of confidence in the quality of these critical pharmaceutical building blocks, aligning with the principles of modern analytical procedure lifecycle management as outlined by the USP and ICH.[15][16][20]

References

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.). Retrieved from USP website: [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - Pharmacopeia. (n.d.). Retrieved from USP-NF website: [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ... - ECA Academy. (2022, July 13). Retrieved from ECA Academy website: [Link]

  • 〈761〉 Nuclear Magnetic Resonance Spectroscopy - USP-NF. (n.d.). Retrieved from USP-NF website: [Link]

  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. (n.d.). Retrieved from HWI group website: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC. (2023, January 12). Retrieved from National Center for Biotechnology Information website: [Link]

  • Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. (2025, May 30). Retrieved from USP-NF website: [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from Emery Pharma website: [Link]

  • Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) - J-Stage. (2021, January 1). Retrieved from J-Stage website: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). Retrieved from ResolveMass Laboratories Inc. website: [Link]

  • qNMR for Purity Determination in Pharmaceuticals - RSSL. (n.d.). Retrieved from RSSL website: [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. (2023, April 1). Retrieved from American Pharmaceutical Review website: [Link]

  • Validation of a Generic qHNMR Method for Natural Products Analysis - PMC. (n.d.). Retrieved from National Center for Biotechnology Information website: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20). Retrieved from National Center for Biotechnology Information website: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Retrieved from Wiley Online Library website: [Link]

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy | Analytical Chemistry - ACS Publications. (2021, December 13). Retrieved from ACS Publications website: [Link]

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy | NIST. (2021, December 13). Retrieved from National Institute of Standards and Technology website: [Link]

  • Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) | Request PDF - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Retrieved from ScienceDirect website: [Link]

  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]

  • Quantitative NMR Spectroscopy. (n.d.). Retrieved from University of Oxford website: [Link]

  • [Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 1)] - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information website: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). Retrieved from ResolveMass Laboratories Inc. website: [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. (2021, January 18). Retrieved from MDPI website: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). Retrieved from YouTube website: [Link]

  • Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K. (2025, February 26). Retrieved from Royal Society of Chemistry website: [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.). Retrieved from Bruker website: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from Acta Poloniae Pharmaceutica website: [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026, January 16). Retrieved from ResearchGate website: [Link]

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Comparative study of electron-withdrawing groups on pyridine reactivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the late-stage functionalization of active pharmaceutical ingredients (APIs), I frequently encounter the synthetic bottleneck of modifying electron-deficient heterocycles. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, yet unactivated halopyridines often resist nucleophilic attack, demanding harsh conditions or expensive transition-metal catalysts.

To overcome this, we strategically leverage Electron-Withdrawing Groups (EWGs). By modulating the electronic landscape of the pyridine core, EWGs can dramatically accelerate Nucleophilic Aromatic Substitution ( SN​Ar ) reactions. This guide provides an objective, data-driven comparison of how different EWGs (Nitro, Cyano, and Trifluoromethyl) dictate pyridine reactivity, supported by mechanistic causality and a self-validating kinetic protocol.

Mechanistic Grounding: The SN​Ar Pathway in Pyridines

The inherent electron deficiency of the pyridine ring—driven by the electronegative nitrogen atom—predisposes it to nucleophilic attack, primarily at the C-2 and C-4 positions[1]. However, the activation energy required to break aromaticity is substantial.

Traditionally, SN​Ar proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electrophilic carbon to form a negatively charged intermediate (the Meisenheimer complex), followed by the expulsion of the leaving group[1]. EWGs accelerate this pathway by lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the substrate and stabilizing the anionic intermediate.

Interestingly, recent kinetic isotope effect (KIE) studies reveal that if the intermediate is insufficiently stabilized (e.g., weak EWGs combined with excellent leaving groups), the reaction may bypass the discrete Meisenheimer complex entirely, proceeding via a concerted transition state[2].

SNAr_Mechanism Substrate EWG-Pyridine + Nucleophile (Ground State) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 Stepwise Concerted Concerted Transition State (No discrete intermediate) Substrate->Concerted Concerted Meisenheimer Meisenheimer Complex (Stabilized by EWG) TS1->Meisenheimer TS2 Transition State 2 (Leaving Group Expulsion) Meisenheimer->TS2 Product Substituted Pyridine (Product) TS2->Product Concerted->Product

Figure 1: Energy landscape and intermediate pathways of SNAr on activated pyridines.

Comparative Analysis: -NO 2​ vs. -CN vs. -CF 3​

Not all EWGs are created equal. Their ability to activate the pyridine ring depends on a delicate balance of inductive ( σ -bond withdrawal) and resonance ( π -system delocalization) effects. When comparing 2-chloro-5-substituted pyridines, the kinetic rate constants universally follow the order: -NO 2​ > -CN > -CF 3​ [3].

  • Nitro (-NO 2​ ): The gold standard for SN​Ar activation. It provides exceptional stabilization because the negative charge of the Meisenheimer complex can be completely delocalized onto the highly electronegative oxygen atoms via resonance.

  • Cyano (-CN): Offers strong inductive and resonance effects. However, its linear sp -hybridized geometry makes it slightly less effective at accommodating the localized negative charge compared to the nitro group.

  • Trifluoromethyl (-CF 3​ ): Operates almost exclusively through powerful σ -inductive effects and hyperconjugation. Lacking a π -system to accept electron density via resonance, it provides less stabilization to the intermediate. Nonetheless, a -CF 3​ group still elevates the reactivity of a pyridine ring to mirror that of inherently more reactive pyrimidines[4].

Quantitative Performance Matrix

The table below summarizes the relative reactivity of 2-chloro-5-EWG-pyridines reacting with a standard secondary amine (e.g., piperidine) at 25 °C.

Substituent (C-5)Hammett Constant ( σp​ )Dominant Electronic EffectRelative Rate ( krel​ )Est. Half-life ( t1/2​ )
-NO 2​ 0.78Strong Inductive & Resonance~10,000< 1 min
-CN 0.66Strong Inductive & Resonance~150~45 min
-CF 3​ 0.54Strong Inductive Only~12~9.5 hours
-H (Baseline)0.00None1> 4 days

Data normalized to the unactivated 2-chloropyridine baseline. Actual values vary by solvent and nucleophile basicity.

Self-Validating Experimental Protocol: SN​Ar Kinetic Profiling

To objectively quantify the activating power of these groups, we employ a pseudo-first-order kinetic assay. By using a vast stoichiometric excess of the nucleophile, the nucleophile's concentration remains effectively constant. This simplifies the complex second-order rate law to a linear pseudo-first-order equation ( Rate=kobs​[Electrophile] )[1], ensuring the data mathematically validates itself through linear regression.

Step-by-Step Methodology

Step 1: Reagent & Standard Preparation

  • Prepare 0.01 M stock solutions of the electrophiles (2-chloro-5-EWG-pyridines) in anhydrous acetonitrile.

  • Prepare a 0.5 M stock solution of the nucleophile (piperidine) in acetonitrile.

  • Causality Check: Incorporate 0.005 M of 1,3,5-trimethoxybenzene into the nucleophile stock. This acts as an inert internal standard for UHPLC-UV, ensuring that any solvent evaporation or injection volume variances do not skew the quantification.

Step 2: Thermal Equilibration

  • Transfer 2.0 mL of the nucleophile solution to a sealed reaction vial. Equilibrate to exactly 25.0 °C (±0.1 °C) using a thermostat block. Temperature control is critical, as SN​Ar rates are highly sensitive to thermal fluctuations.

Step 3: Reaction Initiation

  • Inject 0.2 mL of the electrophile stock solution into the vial and vortex rapidly for 3 seconds. The nucleophile is now in a >10:1 stoichiometric excess, satisfying pseudo-first-order conditions.

Step 4: Kinetic Sampling & Quenching

  • Withdraw 50 μL aliquots at precisely timed intervals (e.g., 1, 5, 15, 30, 60 minutes).

  • Causality Check: Immediately dispense each aliquot into 950 μL of a cold quenching solution (0.1% Trifluoroacetic acid in water/acetonitrile). The acid instantly protonates the piperidine, rendering it non-nucleophilic and "freezing" the reaction state for accurate time-point analysis.

Step 5: Data Acquisition & Regression

  • Analyze the quenched samples via UHPLC-UV.

  • Plot ln([Electrophile]t​/[Electrophile]0​) versus time. The slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ).

  • Calculate the intrinsic second-order rate constant ( k2​=kobs​/[Nucleophile] ) to directly compare the EWGs[1].

Workflow Prep 1. Substrate Prep (EWG-Pyridines) Thermostat 2. Equilibration (25°C in MeCN) Prep->Thermostat Initiate 3. Initiation (Rapid Mixing) Thermostat->Initiate Monitor 4. Kinetic Sampling (Acid Quench) Initiate->Monitor Analyze 5. Data Regression (k_obs Calculation) Monitor->Analyze

Figure 2: Self-validating kinetic workflow for pseudo-first-order SNAr rate determination.

Strategic Implications for Drug Development

Understanding the hierarchy of EWG activation allows synthetic chemists to rationally design API manufacturing routes. If a late-stage amination is sluggish, swapping a meta-halogen for a -CF 3​ or -CN group can eliminate the need for costly palladium catalysts, enabling transition-metal-free "green" chemistry[4]. However, one must balance synthetic tractability with pharmacological goals; while a -NO 2​ group provides maximum synthetic acceleration, -CF 3​ and -CN groups are generally preferred in final drug candidates due to their superior metabolic stability and predictable lipophilicity profiles.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Chloromethyl)-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of reactive intermediates not merely as a checklist of rules, but as an exercise in understanding chemical causality. 3-(Chloromethyl)-5-(methylsulfonyl)pyridine is a highly valuable electrophilic building block in the synthesis of complex pharmaceutical scaffolds. However, the exact structural features that make it synthetically useful—a highly reactive benzylic-like chloride and an electron-withdrawing methylsulfonyl group—also render it a severe occupational hazard.

This guide provides a self-validating, mechanistic approach to safely handling, reacting, and disposing of this compound.

Mechanistic Hazard Analysis: The Causality of Risk

To design an effective safety protocol, we must first understand the molecular behavior of chloromethylpyridines. The hazards of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine stem from three distinct chemical pathways:

  • Biological Alkylation (Toxicity): The chloromethyl group is a potent alkylating agent. It readily undergoes SN​2 displacement when exposed to biological nucleophiles (e.g., thiols in cysteine, amines in DNA), leading to severe skin and eye irritation, respiratory tract damage, and potential chemical pneumonitis ()[1].

  • Hydrolysis (Corrosivity): The compound is hygroscopic. Exposure to ambient atmospheric moisture leads to the hydrolysis of the carbon-chlorine bond, releasing corrosive hydrogen chloride (HCl) gas and forming the corresponding hydroxymethyl derivative ()[2].

  • Self-Condensation (Thermal Instability): The molecule contains both an electrophile (chloromethyl) and a nucleophile (pyridine nitrogen). In its free base form, it can undergo rapid, exothermic intermolecular alkylation (polymerization). For this reason, it is almost exclusively handled as a hydrochloride salt and is strictly incompatible with strong bases during storage ()[2].

HazardMechanism Core 3-(Chloromethyl)-5-(methylsulfonyl)pyridine (Reactive Electrophile) Bio Biological Nucleophiles (Skin, DNA, Proteins) Core->Bio SN2 Attack Moisture Atmospheric Moisture (H2O) Core->Moisture Exposure FreeBase Free Base Liberation (T > 0°C) Core->FreeBase Deprotonation Tox Covalent Alkylation (Vesicant / Mutagenic) Bio->Tox HCl Hydrolysis (HCl Gas Release) Moisture->HCl Poly Exothermic Polymerization (Self-Condensation) FreeBase->Poly Intermolecular Alkylation

Mechanistic pathways of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine hazards.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves offer virtually zero protection against reactive chlorinated organics. Non-polar and halogenated compounds rapidly permeate thin nitrile membranes. The following table summarizes the mandatory quantitative barrier selections required for handling this class of compounds ()[3].

PPE CategoryRecommended MaterialJustification & CausalityEst. Breakthrough Time
Primary Gloves Butyl Rubber (0.3 mm)High resistance to halogenated electrophiles and corrosive HCl fumes.> 4 hours
Secondary Gloves Nitrile (inner layer)Provides tactile sensitivity and a secondary barrier upon outer glove removal.< 10 mins (if exposed)
Eye Protection Non-vented Chemical GogglesPrevents HCl vapors (from hydrolysis) from contacting ocular mucosa.N/A
Respiratory Full-face PAPR (ABEK filter)Required if handling outside a closed system due to vesicant dust/vapors.N/A
Body Protection Tychem® 2000 ApronImpermeable to liquid splashes; prevents systemic skin absorption.> 8 hours

Self-Validating Operational Workflow

To ensure absolute safety, the handling of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine must be treated as a strict closed-system operation. Every step below includes a built-in validation mechanism to ensure the protocol is functioning as intended.

Step 1: Environmental Isolation

  • Action: Conduct all operations in a high-velocity chemical fume hood (face velocity >100 fpm) or a Class II Type B2 biological safety cabinet.

  • Causality: The compound's tendency to release HCl upon contact with humidity requires continuous negative pressure to protect the operator's respiratory tract[3].

  • Validation: Verify the digital airflow monitor reads >100 fpm before unsealing the secondary storage container.

Step 2: Dispensing and Weighing

  • Action: Purge the analytical balance enclosure with Argon. Weigh the hydrochloride salt directly into a pre-tared, oven-dried Schlenk flask.

  • Causality: Argon is heavier than air, providing a superior blanket to exclude atmospheric moisture, thereby preventing premature hydrolysis and HCl generation.

  • Validation: A visible lack of fuming when the primary container is opened confirms the absence of rapid hydrolysis.

Step 3: Reaction Execution (Free-Basing)

  • Action: If the free base is required for your synthesis, suspend the salt in a non-nucleophilic solvent (e.g., anhydrous dichloromethane) at -10°C. Add a mild, non-nucleophilic base (e.g., DIPEA) dropwise.

  • Causality: Maintaining strict cryogenic control prevents the exothermic self-condensation of the liberated free base[2].

  • Validation: Monitor the internal temperature via a continuous thermocouple; a temperature spike of >5°C indicates uncontrolled polymerization.

Step 4: Decontamination and Quenching

  • Action: Do not wash contaminated glassware directly with water. Submerge all spatulas, flasks, and stir bars in a quenching bath of 5% aqueous ammonia or 1M sodium thiosulfate for 24 hours.

  • Causality: Ammonia or thiosulfate acts as a sacrificial nucleophile, rapidly reacting with residual chloromethyl groups via SN​2 to form harmless, water-soluble adducts.

  • Validation: Check the pH of the quenching bath after 2 hours; a measurable drop in pH indicates the release of HCl during the quench, confirming the destruction of the active electrophile.

HandlingWorkflow Storage Storage (Argon, 4°C) Dispense Dispensing (Fume Hood, Butyl Gloves) Storage->Dispense Transfer Reaction Reaction (Closed System, <0°C) Dispense->Reaction Inert Setup Quench Quenching (1M Thiosulfate) Reaction->Quench Sacrificial Nucleophile Waste Disposal (Halogenated Waste) Quench->Waste pH Validation

End-to-end operational workflow for handling and neutralizing reactive chloromethylpyridines.

Emergency Spill & Waste Disposal Plan

In the Event of a Spill: Never use water or standard clay-based absorbents directly on the unquenched powder, as this will rapidly generate toxic HCl gas clouds ()[2]. Instead, cover the spill with a 1:1 mixture of sodium carbonate (to neutralize HCl) and dry sand. Carefully sweep the solid into a sealable container and transport it to a fume hood for the thiosulfate quenching procedure described in Step 4.

Routine Waste Disposal: Never mix unquenched 3-(Chloromethyl)-5-(methylsulfonyl)pyridine with general organic waste.

  • Ensure the quenching reaction (Step 4) is complete (pH stabilized).

  • Transfer the quenched, aqueous-organic mixture to a designated, chemically compatible "Halogenated Organic Waste" carboy.

  • Label explicitly: "Contains quenched chlorinated pyridine derivatives and trace amines."

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24764282, 3-(Chloromethyl)-5-methylpyridine hydrochloride." PubChem,[Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23394, 3-(Chloromethyl)pyridine hydrochloride." PubChem,[Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.